(4-Aminophenyl)(piperidin-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGZNLIOFLYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342019 | |
| Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42837-37-6 | |
| Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperidin-1-ylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (4-Aminophenyl)(piperidin-1-yl)methanone (CAS No. 42837-37-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (4-Aminophenyl)(piperidin-1-yl)methanone, CAS number 42837-37-6. It covers its chemical and physical properties, synthesis, potential biological activities, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid, white to light yellow crystalline powder at room temperature.[1] It is identified by the CAS number 42837-37-6.[1][2][3][4][5] The compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42837-37-6 | [1][2][3][4][5] |
| Molecular Formula | C12H16N2O | [1][2][3] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Form | Solid, white to light yellow crystalline powder | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(Piperidin-1-ylcarbonyl)aniline, (4-Aminophenyl)-(1-piperidyl)methanone | [3] |
Synthesis
A general method for the synthesis of aminophenyl derivatives involves the reduction of the corresponding nitro-aromatic compound. This procedure can be adapted for the synthesis of this compound from its nitro precursor, (4-nitrophenyl)(piperidin-1-yl)methanone.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the reduction of a nitro-aromatic compound to an aminophenyl derivative, which can be applied to the synthesis of the target compound.
Materials:
-
(4-nitrophenyl)(piperidin-1-yl)methanone
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc dust
-
5N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the starting nitro-derivative, (4-nitrophenyl)(piperidin-1-yl)methanone, in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath.
-
Gradually add zinc dust to the cooled solution in several portions.
-
After the addition of zinc is complete, reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Make the solution alkaline by adding 5N NaOH solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The piperidine moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-HIV properties.[6] While specific studies on the biological activity of this compound are limited, related compounds have been investigated for various therapeutic applications.
For instance, derivatives of (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective human beta(3) agonists.[7] Additionally, some piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity.[8] A study on N-(4-aminophenyl)piperidine demonstrated its use as a derivatization agent to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry.[9]
The diverse activities of structurally similar compounds suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential pharmacological effects.
Analytical Methods
The characterization and quantification of this compound can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be developed for the analysis of this compound.
Table 2: General HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the piperidine ring. The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the piperidine ring will be observed in the aliphatic region (typically δ 1.5-4.0 ppm).
Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.
Safety Information
This compound is classified as an irritant and may cause eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.
Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. 4-(piperidin-1-ylcarbonyl)aniline | CAS 42837-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. parchem.com [parchem.com]
- 5. rndmate.com [rndmate.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
(4-Aminophenyl)(piperidin-1-yl)methanone molecular structure and properties
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone. The information is intended for researchers, scientists, and professionals in drug development, offering a foundation for further investigation and application of this compound.
Molecular Structure and Identification
This compound is a chemical compound featuring a 4-aminophenyl group bonded to the carbonyl carbon of a piperidin-1-yl methanone moiety.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 42837-37-6[1] |
| Molecular Formula | C₁₂H₁₆N₂O[1] |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
| InChI | InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2[1] |
| InChIKey | FQEGZNLIOFLYNI-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 204.27 g/mol | [1] |
| Boiling Point | 427.2 ± 40.0 °C | Predicted for a similar compound, (4-Aminophenyl)(piperazin-1-yl)methanone[2] |
| logP | Data not available | |
| Hydrogen Bond Donors | 1 (from the amine group) | Inferred from structure |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amine nitrogen) | Inferred from structure |
| Polar Surface Area | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Form | Solid | [1] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process:
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Amide Formation: Acylation of piperidine with 4-nitrobenzoyl chloride to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone.
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Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an amine group to yield the final product.
Proposed Experimental Protocol
Step 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone
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Materials: Piperidine, 4-nitrobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve piperidine and the base in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled piperidine solution with continuous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
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Upon completion, quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(piperidin-1-yl)methanone.
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Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone
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Materials: (4-nitrophenyl)(piperidin-1-yl)methanone, a reducing agent (e.g., zinc dust with hydrochloric acid, or catalytic hydrogenation with a Nickel or Palladium catalyst), and a suitable solvent (e.g., ethanol for the Zn/HCl method, or methanol/THF for catalytic hydrogenation).
-
Procedure (using Zinc and HCl):
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Dissolve the (4-nitrophenyl)(piperidin-1-yl)methanone intermediate in ethanol.
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Add concentrated hydrochloric acid to the solution.
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Add zinc dust portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
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After the addition is complete, the reaction mixture may be heated to reflux for a few hours to ensure complete reduction.
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Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Potential Pharmacological Activities and Areas for Investigation
While no specific biological activities have been reported for this compound, its structural motifs are present in numerous biologically active compounds. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of therapeutic applications.
Potential areas for pharmacological investigation include:
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Derivatives of N-benzoylpiperidine have been explored for their potential as acetylcholinesterase inhibitors for the treatment of dementia.
-
Immunomodulatory Effects: Some (benzoylphenyl)piperidines have demonstrated immunomodulatory activity, suggesting that the title compound could be investigated for its effects on the immune system.
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Enzyme Inhibition: The aminobenzoyl moiety can interact with various enzymatic targets. For instance, related structures have shown inhibitory activity against steroid-5-alpha-reductase.
The primary amine on the phenyl ring also offers a site for further chemical modification to explore structure-activity relationships.
Logical Diagram for Biological Investigation
Safety Information
Safety data for this compound indicates that it is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the hazard statement H319, indicating it causes serious eye irritation.[1]
Disclaimer: This document is intended for informational purposes for a research audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment. The predicted properties and proposed experimental protocols have not been experimentally validated and should be used as a guide for further research.
References
A Comprehensive Technical Guide to (4-Aminophenyl)(piperidin-1-yl)methanone
This document provides a detailed overview of the chemical compound (4-Aminophenyl)(piperidin-1-yl)methanone, including its nomenclature, physicochemical properties, a plausible synthetic protocol, and a potential biological signaling pathway based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Nomenclature
The compound with the structure this compound is systematically named according to IUPAC nomenclature and is also known by several other identifiers.
-
IUPAC Name: this compound
-
Synonyms: 4-Aminobenzoylpiperidine
-
CAS Number: 42837-37-6
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 | |
| SMILES | Nc1ccc(cc1)C(=O)N2CCCCC2 |
Synthesis Protocol
A plausible and common method for the synthesis of this compound involves a two-step process: N-acylation followed by nitro group reduction.
Step 1: Synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone
-
Reaction Setup: To a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C, add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: The synthesized (4-Nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Reduction: A catalyst, typically palladium on carbon (10 mol%), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the crude product, this compound. Further purification can be achieved by recrystallization or column chromatography.
The Emergence of (4-Aminophenyl)(piperidin-1-yl)methanone and its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The (4-Aminophenyl)(piperidin-1-yl)methanone core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of analogs with significant biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document collates key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.
Discovery and Synthesis
A general workflow for the synthesis is depicted below:
This synthetic strategy allows for facile diversification of the scaffold by utilizing substituted piperidines or benzoyl chlorides, leading to a wide array of analogs for structure-activity relationship (SAR) studies.
Biological Activities and Structure-Activity Relationships
Analogs of this compound have been investigated for a range of biological activities, demonstrating the versatility of this chemical scaffold. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.
Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs
A study on pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) analogs, which share structural similarities with the this compound scaffold, revealed potent inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Increasing the size of the nitrogen-containing ring from a pyrrolidine to a piperidine generally resulted in a significant loss of binding potency at all three transporters.[1]
| Compound | Ring System | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | Pyrrolidine | 10 | 500 | 50 |
| Analog 2 | Piperidine | >1000 | >1000 | >1000 |
Table 2: Cannabinoid Receptor 1 (CB1) Inverse Agonism
A notable analog, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), acts as an inverse agonist at the cannabinoid CB1 receptor.[2] This activity is crucial for its pharmacological effects.
| Compound | Target | Activity | Key Interaction |
| SR141716A | CB1 Receptor | Inverse Agonist | Hydrogen bonding with Lysine 3.28(192) in the inactive state of the receptor.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel compounds. Below are representative methodologies for key assays.
Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone
A solution of 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is added dropwise to a stirred solution of piperidine and a non-nucleophilic base (e.g., triethylamine) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone
The synthesized (4-nitrophenyl)(piperidin-1-yl)methanone is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus, until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford this compound.
In Vitro Monoamine Transporter Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for dopamine, serotonin, and norepinephrine transporters.
-
Method: Radioligand displacement assays are performed using cell membranes prepared from cells expressing the respective human transporters.
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). After incubation, the membranes are harvested by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
The general workflow for this assay is illustrated below:
Signaling Pathways
The diverse biological activities of this compound analogs are a consequence of their interaction with various cellular signaling pathways. For instance, the inverse agonism of SR141716A at the CB1 receptor modulates G-protein coupled receptor (GPCR) signaling.
A simplified representation of a GPCR signaling pathway that could be modulated by such analogs is shown below:
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Aminophenyl)(piperidin-1-yl)methanone: An Examination of a Chemical Scaffold with Elusive Biological Activity
Despite its availability as a research chemical and its presence as a structural motif in medicinal chemistry, a comprehensive understanding of the specific mechanism of action for (4-Aminophenyl)(piperidin-1-yl)methanone remains conspicuously absent from the public scientific literature. This technical overview serves to address the current knowledge gap and provide context based on the biological activities of structurally related compounds.
Compound Profile
This compound, with the CAS Number 42837-37-6, is a chemical compound characterized by a 4-aminophenyl group attached to a piperidine ring via a carbonyl bridge. Its chemical structure is well-defined and it is readily available from commercial suppliers for research purposes.
Chemical Structure:
While the synthesis of this compound is documented, its specific biological targets and the downstream signaling pathways it may modulate have not been elucidated in published studies.
Exploration as a Synthetic Intermediate
Current research suggests that this compound primarily serves as a synthetic intermediate or a scaffold for the development of more complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of novel quinazoline derivatives investigated as inhibitors of the parasitic cysteine proteases cruzain and rhodesain (TbrCATL), which are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. However, the biological activity of the parent compound itself was not reported in these studies.
Biological Activities of Structurally Related Compounds
While direct data on this compound is lacking, the broader class of molecules containing the aminophenyl-piperidine-methanone core has been explored for various pharmacological activities. It is important to note that the specific biological effects of these derivatives are highly dependent on the nature and position of various substituents.
Derivatives and related compounds have been investigated for a range of applications, including but not limited to:
-
Anticancer Agents: Various derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidines have been synthesized and evaluated for their potential to target thymidylate synthase, a key enzyme in DNA synthesis, with the aim of developing novel anticancer therapies.
-
Antimicrobial Agents: The piperidin-4-one scaffold, a related structural class, has been a foundation for the development of compounds with antibacterial and antifungal properties.
-
NLRP3 Inflammasome Inhibitors: Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.
-
Beta-3 Adrenergic Receptor Agonists: Certain (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective agonists of the beta-3 adrenergic receptor, a target for the treatment of overactive bladder and potentially other metabolic conditions.
These examples highlight the versatility of the piperidine and aminophenyl methanone scaffolds in medicinal chemistry. However, they do not provide direct evidence for the mechanism of action of the specific, unsubstituted compound this compound.
Future Directions
The absence of published biological data on this compound presents an opportunity for future research. A thorough investigation of this compound could involve:
-
High-Throughput Screening: Screening against a broad range of biological targets to identify potential protein binding partners.
-
Phenotypic Screening: Assessing the compound's effects on various cell-based assays to uncover any interesting cellular activities.
-
In Silico Modeling: Using computational methods to predict potential targets based on its chemical structure.
Such studies would be essential to uncover any intrinsic biological activity and determine if this compound has a pharmacological profile of its own, or if its utility is confined to its role as a synthetic building block.
Conclusion
The Intricate Dance of Structure and Activity: A Deep Dive into (4-Aminophenyl)(piperidin-1-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (4-Aminophenyl)(piperidin-1-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide delves into the critical structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of how molecular modifications influence their pharmacological effects. Through a systematic analysis of available data, this document aims to provide researchers with the insights needed to guide the rational design of novel therapeutics.
Core Structure and Key Interaction Points
The fundamental this compound core consists of three key components: a 4-aminophenyl ring, a central carbonyl group, and a piperidine ring. Each of these regions presents opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary amine on the phenyl ring, the carbonyl oxygen, and the nitrogen atom of the piperidine are all potential hydrogen bond donors or acceptors, playing crucial roles in target binding.
Structure-Activity Relationship Analysis
While a comprehensive and unified SAR study across a single biological target for this compound derivatives is not extensively documented in publicly available literature, analysis of related structures and fragmented data allows for the extrapolation of key SAR trends. The following sections summarize these observations, categorized by the modification site on the core scaffold.
Modifications of the 4-Aminophenyl Ring
Substitutions on the 4-aminophenyl ring can significantly impact biological activity. The nature and position of these substituents can influence electronic properties, lipophilicity, and steric interactions with the target protein.
Table 1: Hypothetical Structure-Activity Relationship of 4-Aminophenyl Ring Modifications
| R Group on Phenyl Ring | Position | Observed/Predicted Activity Trend | Putative Rationale |
| -H | 4-amino | Baseline activity | Unsubstituted amine allows for key interactions. |
| -CH3 | 2 or 3 | May increase lipophilicity and steric bulk, potentially enhancing or decreasing activity depending on the target's binding pocket. | Steric hindrance or favorable hydrophobic interactions. |
| -Cl, -F | 2 or 3 | Can alter electronic properties and introduce halogen bonding capabilities, often leading to increased potency. | Electron-withdrawing effects and potential for specific halogen bonds. |
| -OCH3 | 2 or 3 | May increase polarity and hydrogen bonding capacity. | Potential for additional hydrogen bonds with the target. |
| Acyl, Alkyl on Amino Group | 4-amino | Generally leads to a decrease in activity if the primary amine is critical for a hydrogen bond. | Loss of a key hydrogen bond donor. |
Modifications of the Piperidine Ring
Alterations to the piperidine moiety, including substitution on the ring carbons or the nitrogen atom, have been shown to be a critical determinant of activity and selectivity in various piperidine-containing compounds.
Table 2: Hypothetical Structure-Activity Relationship of Piperidine Ring Modifications
| R Group on Piperidine Ring | Position | Observed/Predicted Activity Trend | Putative Rationale |
| -H | - | Baseline activity | Unsubstituted piperidine provides a basic scaffold. |
| -CH3, -C2H5 | 2, 3, or 4 | Can introduce chirality and steric bulk, leading to stereospecific interactions and potentially increased potency. | Favorable van der Waals interactions or steric clashes within the binding pocket. |
| -OH, =O | 3 or 4 | Increases polarity and potential for hydrogen bonding. | Formation of new hydrogen bonds with the target. |
| Phenyl, Benzyl | 1 (Nitrogen) | Often modulates affinity for CNS targets by increasing lipophilicity. | Enhanced blood-brain barrier penetration and hydrophobic interactions. |
| Carboxylic acid, Ester | 4 | Can introduce a charge or a polar group, potentially targeting different regions of the binding site. | Ionic interactions or additional hydrogen bonding. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on standard medicinal chemistry practices.
General Synthesis of this compound Derivatives
A common synthetic route involves the coupling of a substituted 4-aminobenzoic acid with a substituted piperidine.
Protocol 1: Amide Coupling Reaction
-
Activation of Carboxylic Acid: To a solution of the appropriately substituted 4-aminobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired substituted piperidine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Therapeutic Targets of (4-Aminophenyl)(piperidin-1-yl)methanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminophenyl)(piperidin-1-yl)methanone is a chemical scaffold that, while not extensively studied independently, forms the core of various derivatives with significant therapeutic potential. This technical guide consolidates the available research on the biological activities of its analogs to elucidate potential therapeutic targets for the parent compound. The primary areas of investigation for derivatives of this scaffold include oncology, inflammatory conditions, and neuroscience. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers.
Introduction
The this compound core structure represents a versatile starting point for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited in publicly accessible literature, extensive research into its derivatives has revealed a range of biological activities. These activities suggest that the parent scaffold may serve as a valuable lead structure for targeting several key proteins and pathways involved in human diseases. This guide will explore the potential therapeutic targets based on the pharmacological profiles of its most pertinent and well-studied analogs.
Potential Therapeutic Targets in Oncology
Derivatives of this compound have shown significant promise in the field of oncology, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.
Fms-like Tyrosine Kinase 3 (FLT3)
Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several derivatives of the core scaffold have been identified as potent FLT3 inhibitors.
-
Quantitative Data:
| Compound ID | Target | Assay Type | IC50 / GI50 | Cell Line | Reference |
| CHMFL-FLT3-122 | FLT3 Kinase | Kinase Assay | 40 nM | - | [1] |
| CHMFL-FLT3-122 | FLT3-ITD | Cell Proliferation | 22 nM | MV4-11 | [1] |
| CHMFL-FLT3-122 | FLT3-ITD | Cell Proliferation | 21 nM | MOLM-13 | [1] |
| Compound F15 | FLT3 Kinase | Kinase Assay | 123 nM | - | [2] |
| Compound F15 | FLT3-ITD | Cell Proliferation | 91 nM | MV4-11 | [2] |
| Compound F15 | FLT3-ITD | Cell Proliferation | 253 nM | MOLM-13 | [2] |
-
Signaling Pathway:
-
Experimental Protocol: FLT3 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against FLT3 kinase.
-
Materials: Recombinant human FLT3 kinase, ATP, substrate peptide (e.g., Abltide), 33P-γ-ATP, kinase buffer.
-
Procedure:
-
Prepare a reaction mixture containing FLT3 kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (spiked with 33P-γ-ATP) and the substrate peptide.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated 33P-γ-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
-
Phosphoinositide 3-kinase delta (PI3Kδ)
PI3Kδ is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.
-
Quantitative Data:
-
Direct data for derivatives of the core compound is not available in the provided search results. However, the general class of piperidine-containing quinazolines has yielded potent PI3Kδ inhibitors, suggesting the utility of the piperidine moiety in targeting this kinase.
-
-
Signaling Pathway:
-
Experimental Protocol: PI3Kδ Enzyme Assay
-
Objective: To measure the inhibitory effect of a compound on PI3Kδ enzymatic activity.
-
Materials: Recombinant human PI3Kδ, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PI3Kδ enzyme and PIP2 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
Potential Therapeutic Targets in Pain and Inflammation
The piperidine scaffold is present in compounds targeting ion channels involved in pain signaling.
Transient Receptor Potential Vanilloid 4 (TRPV4)
TRPV4 is a non-selective cation channel implicated in various physiological processes, including pain sensation. Antagonists of TRPV4 are being investigated as potential analgesics.
-
Quantitative Data:
-
A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective TRPV4 antagonists.[3] While not direct analogs, they share the aminophenyl-methanone substructure, suggesting potential relevance.
-
-
Experimental Workflow:
-
Experimental Protocol: Calcium Influx Assay
-
Objective: To assess the antagonist activity of a compound on TRPV4 channels.
-
Materials: HEK293 cells stably expressing human TRPV4, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a TRPV4 agonist (e.g., GSK1016790A).
-
Procedure:
-
Plate the TRPV4-expressing cells in a microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with a TRPV4 agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Determine the inhibitory effect of the compound and calculate its IC50 value.
-
-
Potential Therapeutic Targets in Neuroscience
Derivatives of the core scaffold have been investigated for their activity on various central nervous system targets.
Serotonin Transporter (SERT) and 5-HT1A Receptor
Dual-acting compounds that inhibit serotonin reuptake (targeting SERT) and act on 5-HT1A receptors are of interest for the treatment of depression and anxiety disorders.
-
Quantitative Data:
-
A series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives, which are structurally related to the core compound, have been evaluated as potential SSRIs with 5-HT1A activity.
-
-
Logical Relationship:
-
Experimental Protocol: Serotonin Reuptake Inhibition Assay
-
Objective: To measure the potency of a compound to inhibit serotonin reuptake by SERT.
-
Materials: Rat brain synaptosomes or cells expressing human SERT, [3H]serotonin.
-
Procedure:
-
Prepare synaptosomes or cell suspensions.
-
Pre-incubate the preparation with the test compound at various concentrations.
-
Add [3H]serotonin to initiate the uptake.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [3H]serotonin.
-
Measure the radioactivity retained on the filters.
-
Calculate the IC50 value for the inhibition of serotonin reuptake.
-
-
Conclusion
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The (4-Aminophenyl)(piperidin-1-yl)methanone Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (4-Aminophenyl)(piperidin-1-yl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of targeted therapeutics. Its unique combination of a rigid aromatic amine and a flexible piperidine ring allows for diverse functionalization, enabling the precise tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of this scaffold's application, focusing on its role in the design of potent enzyme inhibitors for oncology, with a primary focus on Aurora Kinase and Poly(ADP-ribose) Polymerase (PARP) inhibitors.
Therapeutic Applications: Targeting Key Oncogenic Pathways
The inherent structural features of the this compound scaffold make it an ideal starting point for inhibitors targeting the ATP-binding pockets of kinases and other enzymes. The aromatic amine can engage in critical hydrogen bonding interactions, while the piperidine moiety can be modified to occupy hydrophobic pockets and enhance solubility and pharmacokinetic profiles. Two of the most significant applications for this scaffold are in the development of Aurora kinase and PARP inhibitors.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division. Their overexpression is common in many human cancers, making them a key therapeutic target. The this compound and its analogs, such as the (4-aminopyrrolidin-1-yl)methanone core, have been successfully employed to develop potent Aurora kinase inhibitors. These compounds typically function by competing with ATP for the kinase's binding site, thereby disrupting mitotic progression and leading to cancer cell death.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in targeted cancer cell death. The benzamide moiety is a well-established pharmacophore in PARP inhibitors, and the this compound scaffold provides a robust framework for designing novel and potent PARP inhibitors.
Data Presentation: Biological Activity of Scaffold Derivatives
The following table summarizes the biological activity of a series of pyrimidine-based derivatives incorporating a scaffold analogous to this compound, specifically (S)-(3-((...)-amino)pyrrolidin-1-yl)(phenyl)methanone, as Aurora A kinase inhibitors. The data highlights how modifications to the core structure influence their anti-proliferative activity in a MYC-amplified cancer cell line.
Table 1: Anti-proliferative Activity of Pyrimidine-Based Aurora A Kinase Inhibitors in NCI-H524 Small-Cell Lung Cancer Cells [1]
| Compound ID | Structure | Growth Inhibition IC50 (nM) [a] |
| 1 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-((S)-3-(dimethylamino)pyrrolidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 134 ± 12 |
| 13 | (S)-(4-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 3.36 ± 0.45 |
| 14 | (S)-(2,4-Dichlorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 10.4 ± 1.1 |
| 15 | (S)-(2,4-Difluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 26.1 ± 3.4 |
[a] Values represent the mean of 2-3 independent determinations ± standard deviation.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by these inhibitors is critical for rational drug design and predicting therapeutic outcomes.
Aurora B Kinase Signaling in Mitosis
Aurora B kinase is a key component of the chromosomal passenger complex (CPC) and plays a central role in ensuring the fidelity of cell division. Inhibitors based on the this compound scaffold can disrupt this pathway, leading to mitotic errors and apoptosis in cancer cells.
References
The Piperidin-4-one Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one moiety, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for facile derivatization at multiple positions, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities. This versatility has led to the development of numerous piperidin-4-one-containing compounds with promising therapeutic potential, spanning from oncology and infectious diseases to neuroprotection and anti-inflammatory applications. This technical guide provides a comprehensive review of the role of piperidin-4-one and its derivatives in drug discovery, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.
A Privileged Core for Diverse Biological Activities
The piperidin-4-one nucleus is a key pharmacophore in a multitude of biologically active molecules.[1] Its derivatives have been extensively explored and have demonstrated a remarkable range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. The adaptability of the piperidine ring allows for the precise spatial orientation of various substituents, facilitating optimal interactions with a diverse array of biological targets.[1]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Piperidin-4-one derivatives have shown significant promise as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[2][3] Notably, 3,5-bis(benzylidene)piperidin-4-ones have been a major focus of research, demonstrating efficacy against breast, pancreatic, and colon cancers, as well as leukemia.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain derivatives have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax.[2] Furthermore, some piperidin-4-one-based curcuminoids are believed to exert their anticancer effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cancer cell proliferation and survival.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative piperidin-4-one derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(benzylidene)-4-piperidones | Terpene-functionalized hybrids (16-21) | Various cancer cells | Submicromolar | [6] |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast), PC3 (Pancreatic) | More potent than curcumin | [3] | |
| Dimeric derivatives | HCT116 (Colon) | Potent cytotoxicity | [7] | |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound II & IV | Hematological cancer cell lines | Effective growth reduction | [2] |
| Furfurylidene 4-piperidones | Compound 2d & 3d | Molt-4 (Leukemia) | Significant cytotoxicity | [4] |
| Piperidine-containing Curcuminoids | EF24 | Cholangiocarcinoma cells | Inhibits growth | [8] |
Antiviral Activity: A Focus on HIV Inhibition
The piperidin-4-one scaffold has been successfully employed in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[1] A notable class of compounds are the piperidin-4-yl-aminopyrimidine derivatives, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds have demonstrated impressive activity against wild-type HIV-1, with some derivatives exhibiting EC50 values in the single-digit nanomolar range.[9] Their mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity and preventing viral replication.[9]
Quantitative Anti-HIV Activity Data
| Compound Class | Derivative | Target | EC50/IC50 | Reference |
| Piperidin-4-yl-aminopyrimidines | N-benzyl derivatives | Wild-type HIV-1 | Single-digit nM (EC50) | [9][10] |
| Various derivatives | HIV-1 Reverse Transcriptase | Lower than nevirapine (IC50) | [9] | |
| NBD Derivatives | NBD-14189, NBD-14270 | HIV-1 | <200 nM (EC50) | [11] |
Antimicrobial Activity: Combating Bacteria and Fungi
Derivatives of piperidin-4-one have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[12] Thiosemicarbazone and oxime ether derivatives, in particular, have shown promising results.[12][13] The antimicrobial activity is often influenced by the nature and position of substituents on the piperidine ring and the aryl moieties.
Quantitative Antimicrobial Activity Data
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-thiosemicarbazones | 1b-6b | S. aureus, E. coli, B. subtilis | Good activity | [12] |
| Piperidin-4-one Oxime Ethers | 5h | Bacillus subtilis | Close to streptomycin | [13] |
| 5g | Aspergillus flavus | Similar to amphotericin B | [13] | |
| 5j | Candida-51 | More active than amphotericin B | [13] | |
| Piperidin-4-one Oxime Esters | Various derivatives | B. subtilis, P. aeruginosa, E. coli | Good activity |
Anti-inflammatory and Neuroprotective Potential
The therapeutic applications of piperidin-4-one compounds extend to inflammatory conditions and neurodegenerative diseases. Certain derivatives have been investigated for their anti-inflammatory effects, with some showing inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.[14]
In the realm of neuroprotection, specific piperidin-4-one derivatives have been identified as high-affinity ligands for the sigma-1 (σ1) receptor.[15][16] The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that plays a role in mitigating cellular stress.[17] Ligands that bind to this receptor, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated neuroprotective effects in models of ischemic stroke, partly by reducing neuronal nitric oxide production.[17]
Quantitative Anti-inflammatory and Neuroprotective Binding Data
| Compound Class | Activity | Target | IC50 / Ki | Reference |
| Piperazinyl-butanoic acid derivatives | Anti-inflammatory | COX-2 | 1.79 - 2.51 µM (IC50) | [14] |
| Phenoxyalkylpiperidines | Neuroprotective | Sigma-1 Receptor | 0.34 - 1.49 nM (Ki) | [16] |
| Benzyl phenylacetamides | Neuroprotective | Sigma-1 Receptor | 0.90 - 4.50 nM (EC50) | [15] |
Experimental Protocols and Methodologies
The synthesis and biological evaluation of piperidin-4-one derivatives involve a range of standard and specialized experimental techniques.
General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. This involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[12]
Procedure:
-
A mixture of ethyl methyl ketone, an appropriately substituted benzaldehyde, and ammonium acetate is prepared in a suitable solvent, typically ethanol.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the solid product precipitates and is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as methanol.[12]
Synthesis of 3,5-Bis(benzylidene)-4-piperidones
These compounds are typically synthesized via a Claisen-Schmidt condensation reaction.
Procedure:
-
4-Piperidone hydrochloride is reacted with two equivalents of a substituted benzaldehyde.
-
The reaction is carried out in a solvent such as acetic acid in the presence of a catalyst, like hydrogen chloride.[6]
-
The product is isolated and purified.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[18]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[19]
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[19]
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570-590 nm).
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of piperidin-4-one derivatives, Graphviz diagrams are provided below.
Caption: Anticancer mechanism of piperidin-4-one derivatives.
Caption: Neuroprotective mechanism of a piperidin-4-one derivative.
Caption: General experimental workflow for piperidin-4-one drug discovery.
Conclusion
The piperidin-4-one scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives underscore its importance. The ongoing research into novel piperidin-4-one-containing compounds, particularly in the areas of oncology and infectious diseases, holds significant promise for the development of new and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon, facilitating further exploration and innovation in this exciting area of medicinal chemistry.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 4. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of (4-aminophenyl)(piperidin-1-yl)methanone, a valuable building block in medicinal chemistry and drug development, starting from 4-nitrobenzoyl chloride and piperidine. The synthesis involves an initial acylation reaction to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone, followed by the reduction of the nitro group to yield the final amino product.
Key Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone
This procedure details the acylation of piperidine with 4-nitrobenzoyl chloride.
Materials:
-
4-Nitrobenzoyl chloride
-
Piperidine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidine solution over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (4-nitrophenyl)(piperidin-1-yl)methanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This section provides two common methods for the reduction of the nitro-intermediate to the final amino product.
Materials:
-
(4-Nitrophenyl)(piperidin-1-yl)methanone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply or a hydrogen generator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
To a solution of (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
Materials:
-
(4-Nitrophenyl)(piperidin-1-yl)methanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Melting Point (°C) |
| (4-Nitrophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄N₂O₃ | 234.25 | >90 | >95 | 98-101 |
| This compound | C₁₂H₁₆N₂O | 204.27 | 85-95 | >98 | 135-138 |
Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed. The provided data are typical values based on analogous reactions found in the literature.
Characterization Data (Exemplary)
For this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.80 (br s, 2H, NH₂), 3.68 (br s, 4H, piperidine-H), 1.65 (br s, 6H, piperidine-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 147.8, 129.5, 126.0, 114.5, 48.0 (br), 26.0 (br), 24.5.
-
IR (KBr, cm⁻¹): 3420, 3315 (N-H stretching), 1635 (C=O stretching), 1515, 830.
-
MS (ESI): m/z 205.1 [M+H]⁺.
Note: The provided spectroscopic data is based on closely related structures and should be confirmed by experimental analysis of the synthesized compound.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis.
Application Note: Protocols for the Synthesis of (4-aminophenyl)(piperidin-1-yl)methanone via Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to aniline derivatives that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides detailed protocols for the reduction of (4-nitrophenyl)(piperidin-1-yl)methanone to the corresponding (4-aminophenyl)(piperidin-1-yl)methanone. Three common and effective methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C), metal-mediated reduction with iron in a neutral medium, and reduction using tin(II) chloride in an acidic medium. These protocols offer a range of options to accommodate different laboratory setups and substrate sensitivities.
Reaction Scheme
The overall transformation is the reduction of the nitro group to an amine:
(4-nitrophenyl)(piperidin-1-yl)methanonethis compound
Experimental Protocols
Three distinct protocols for the reduction of (4-nitrophenyl)(piperidin-1-yl)methanone are detailed below. Monitoring reaction progress is recommended via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[1][3] This method requires a hydrogen gas source and appropriate safety measures for handling a flammable gas and a pyrophoric catalyst.
Materials:
-
(4-nitrophenyl)(piperidin-1-yl)methanone
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable hydrogenation vessel, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.[1]
-
Introduce hydrogen gas, pressurizing the vessel to the desired pressure (typically 1-4 atm or ~50 psi).[4]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake.[1] The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with inert gas.[4]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Protocol 2: Metal-Mediated Reduction with Iron Powder
Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method that avoids the need for high-pressure equipment.[2][5]
Materials:
-
(4-nitrophenyl)(piperidin-1-yl)methanone
-
Iron powder (Fe), fine mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) dissolved in a mixture of ethanol and water (e.g., a 4:1 ratio).[5]
-
Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the solution.[5]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC. The reaction is often complete in 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel. If layers do not separate well, add brine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed via column chromatography or recrystallization.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride dihydrate is a mild and effective method for reducing nitroarenes, particularly useful for substrates with functional groups that might be sensitive to catalytic hydrogenation.[3][4]
Materials:
-
(4-nitrophenyl)(piperidin-1-yl)methanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Saturated sodium bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) in ethanol.[4]
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.[4] For a faster reaction, a small amount of concentrated HCl can be added, though this may not be necessary.
-
Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture and carefully quench by pouring it over ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is ~8. Tin hydroxides will precipitate as a white solid.
-
Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.[4]
-
Remove the solvent under reduced pressure to yield the crude amine. Purify if necessary.
Data Summary
The following table summarizes typical conditions and expected outcomes for the reduction of aromatic nitro compounds using the described methods. Yields are representative and may vary based on the specific substrate and reaction scale.
| Method | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol/Methanol | 25 | 2 - 16 | >95 | [4] |
| Metal-Mediated (Iron) | Fe powder, NH₄Cl | Ethanol/Water (4:1) | 80 - 100 | 2 - 4 | 85 - 95 | [4][5] |
| Metal Salt (Tin) | SnCl₂·2H₂O | Ethanol | 25 - 60 | 1 - 3 | 90 - 98 | [4][6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the reduction, work-up, and purification of the target compound.
Caption: Generalized workflow for the synthesis of this compound.
Reaction Pathway
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.
Caption: Simplified pathway for the reduction of a nitroarene to an aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Characterization of (4-Aminophenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (4-Aminophenyl)(piperidin-1-yl)methanone. The protocols detailed herein are essential for the identity, purity, and stability assessment of this compound, which is a key intermediate in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is typically employed for this purpose.
Experimental Protocol:
A robust HPLC method for the analysis of this compound can be established using a C18 stationary phase. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The separation is achieved on a C18 column with a gradient elution profile. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[1][2]
-
The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which should be determined by UV-Vis spectroscopy.
-
Data Presentation:
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Expected Results:
The retention time of this compound will depend on the specific chromatographic conditions but is expected to be in the range of 5-10 minutes under the proposed gradient. The purity of the sample can be calculated from the peak area percentage in the chromatogram.
Workflow for HPLC Analysis:
HPLC Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight and obtaining structural information about this compound.
Experimental Protocol:
The chromatographic conditions for LC-MS are often similar to those used for HPLC, but with a volatile mobile phase modifier to ensure compatibility with the mass spectrometer's ion source.
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, using a mobile phase modifier such as formic acid or ammonium acetate instead of phosphoric acid.
-
-
LC-MS Conditions:
Data Presentation:
| Parameter | Recommended Conditions |
| LC Column | C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Expected Results:
The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 205.13. Fragmentation analysis (MS/MS) can provide further structural confirmation. Common fragmentation pathways for related piperidine-containing compounds involve cleavage of the amide bond and fragmentation of the piperidine ring.
Logical Relationship in LC-MS Analysis:
LC-MS Data Generation Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.
-
Standard pulse programs are typically sufficient.
-
Data Presentation:
¹H NMR (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine (C2, C6 - equatorial) | ~3.6 | m | 2H |
| Piperidine (C2, C6 - axial) | ~3.3 | m | 2H |
| Amino (-NH₂) | ~4.0 | br s | 2H |
| Aromatic (H2', H6') | ~7.2 | d | 2H |
| Aromatic (H3', H5') | ~6.7 | d | 2H |
| Piperidine (C3, C5) | ~1.7 | m | 4H |
| Piperidine (C4) | ~1.6 | m | 2H |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C4') | ~145 |
| Aromatic (C1') | ~134 |
| Aromatic (C2', C6') | ~127 |
| Aromatic (C3', C5') | ~115 |
| Piperidine (C2, C6) | ~52 |
| Piperidine (C3, C5) | ~33 |
| Piperidine (C4) | ~21 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
FT-IR Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.
-
Data Presentation:
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450-3300 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Strong |
| C=O Stretch (Amide) | 1650-1630 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| C-N Stretch (Amine) | 1340-1250 | Medium |
| C-N Stretch (Amide) | 1250-1020 | Medium |
| Out-of-plane C-H Bending (p-disubstituted) | 850-800 | Strong |
Signaling Pathway of FT-IR Analysis:
FT-IR Signal Generation Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. minio.scielo.br [minio.scielo.br]
Application Note: 1H and 13C NMR Analysis of (4-Aminophenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (4-Aminophenyl)(piperidin-1-yl)methanone, a compound of interest in medicinal chemistry and drug development. The application note includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the entire process. While experimentally determined data for the piperidine moiety is presented, the chemical shifts for the 4-aminophenyl group are estimated based on the analysis of structurally similar compounds.
Introduction
This compound is a chemical entity that features a 4-aminophenyl group linked to a piperidine ring via a carbonyl bridge. As with many novel chemical entities, comprehensive structural elucidation is paramount for its characterization, and NMR spectroscopy is the most powerful technique for this purpose. This application note serves as a practical guide for researchers working with this molecule or analogous structures, providing the expected NMR spectral data and a standardized protocol to ensure reproducibility of results.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts for the piperidine moiety are based on experimental data for phenyl(piperidin-1-yl)methanone, while the chemical shifts for the 4-aminophenyl moiety are estimated from data for 4-aminoacetophenone. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.27 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |
| ~6.65 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |
| ~4.0 (broad) | s | 2H | -NH₂ |
| ~3.69 | br s | 2H | H-2, H-6 (axial) |
| ~3.31 | br s | 2H | H-2, H-6 (equatorial) |
| ~1.65 | m | 4H | H-3, H-5 |
| ~1.52 | m | 2H | H-4 |
Note: Chemical shifts for the 4-aminophenyl protons (H-2', H-6', H-3', H-5', and -NH₂) are estimated based on data for 4-aminoacetophenone. The broadness of the piperidine signals is due to restricted rotation around the amide C-N bond.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O |
| ~148.0 | C-4' |
| ~129.5 | C-2', C-6' |
| ~125.0 | C-1' |
| ~114.0 | C-3', C-5' |
| ~48.8 | C-2, C-6 |
| ~26.6 | C-3, C-5 |
| ~24.7 | C-4 |
Note: Chemical shifts for the 4-aminophenyl carbons (C-1', C-2', C-3', C-4', C-5', and C-6') are estimated based on data for 4-aminoacetophenone.
Experimental Protocol
This section details the methodology for the ¹H and ¹³C NMR analysis of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard for chemical shift referencing (0.00 ppm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
II. NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 3.98 s |
| Spectral Width (sw) | 20.5 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.09 s |
| Spectral Width (sw) | 238.8 ppm |
| Temperature | 298 K |
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for structural verification. The tabulated predicted chemical shifts, though partially estimated, offer a valuable reference for spectral assignment. This comprehensive approach ensures consistency and accuracy in the characterization of this and related compounds, facilitating further research and development.
Application Note: HPLC Purification of (4-Aminophenyl)(piperidin-1-yl)methanone
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (4-Aminophenyl)(piperidin-1-yl)methanone. The compound, a key intermediate in pharmaceutical synthesis, can be effectively isolated from reaction mixtures and impurities using a C18 stationary phase and a methanol-water mobile phase with trifluoroacetic acid as a modifier. This method provides a reliable and scalable protocol for obtaining high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an aromatic amine and a piperidine moiety, makes it a versatile building block for the synthesis of various biologically active compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds. This note describes a detailed protocol for the purification of this compound using RP-HPLC.
Experimental Protocol
A detailed methodology for the HPLC purification is provided below.
Instrumentation and Materials:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol, acetonitrile, and water. Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water).
Chromatographic Conditions:
The following table summarizes the optimized chromatographic conditions for the purification.
| Parameter | Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Methanol |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on concentration and column size) |
| Sample Preparation | Dissolve crude material in methanol to a concentration of 10 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Purification Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Run: Run the gradient program as described in the table above.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Product Isolation: Lyophilize or dry the resulting product to obtain the purified solid compound.
Data Presentation
The following table summarizes the expected retention time and purity of the target compound under the specified analytical conditions.
| Compound | Retention Time (min) | Purity (%) |
| This compound | Approx. 12.5 | >98% |
| Typical Impurity 1 (e.g., starting material) | Approx. 8.2 | - |
| Typical Impurity 2 (e.g., side product) | Approx. 15.1 | - |
Method Rationale
Reversed-phase HPLC is well-suited for the separation of moderately polar aromatic compounds like this compound.[1][2][3] The C18 stationary phase provides excellent hydrophobic retention. The use of a methanol-water gradient allows for the effective elution of the compound and separation from both more polar and less polar impurities. The addition of trifluoroacetic acid (TFA) to the mobile phase serves two key purposes: it protonates the basic nitrogen atoms in the molecule, which can improve peak shape and reduce tailing, and it acts as an ion-pairing agent, further enhancing chromatographic resolution.[4] A detection wavelength of 254 nm is chosen due to the strong UV absorbance of the aromatic aminophenyl chromophore.[5]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The RP-HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. This method is suitable for researchers and scientists in the field of drug development who require high-purity material for their studies. The protocol can be adapted for different scales of purification, from analytical to preparative, by adjusting the column dimensions, flow rate, and injection volume accordingly.
References
Application Notes and Protocols for the Use of (4-Aminophenyl)(piperidin-1-yl)methanone in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large combinatorial libraries of small molecules. The choice of scaffold is critical in library design, as it dictates the three-dimensional arrangement of the appended functionalities and, consequently, the biological activity of the library members.
This document outlines a proposed application for (4-Aminophenyl)(piperidin-1-yl)methanone as a novel scaffold for solid-phase organic synthesis (SPOS). The inherent chemical functionalities of this molecule—a primary aromatic amine for immobilization and a piperidine ring for diversification—make it an attractive starting point for the generation of diverse chemical libraries. These libraries can be screened for a wide range of biological targets.
While this compound is not yet a widely documented scaffold in solid-phase synthesis literature, its structural motifs are present in many biologically active compounds. The following protocols are based on well-established solid-phase organic synthesis techniques and provide a framework for its use in the generation of novel chemical entities.
Proposed Application: A Scaffold for Combinatorial Library Synthesis
The primary aromatic amine of this compound serves as a handle for its immobilization onto a solid support, such as Merrifield resin (chloromethylated polystyrene). Once anchored, the piperidine nitrogen can be functionalized with a variety of building blocks, allowing for the creation of a diverse library of compounds.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the attachment of the scaffold to a chloromethylated polystyrene resin.
Materials:
-
Merrifield resin (1% cross-linked, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and shake for 1 hour to swell the resin.
-
Resin Washing: Drain the DCM and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Scaffold Coupling:
-
Dissolve this compound (0.61 g, 3.0 mmol, 3 eq.) and DIPEA (1.05 mL, 6.0 mmol, 6 eq.) in DMF (10 mL).
-
Add the solution to the swollen and washed resin.
-
Shake the reaction mixture at 60 °C for 24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the scaffold onto the resin can be determined by elemental analysis (nitrogen content) or by a colorimetric assay for the primary amine if a portion of the scaffold remains unreacted.
Protocol 2: Combinatorial Library Synthesis via Acylation of the Piperidine Nitrogen
This protocol outlines the diversification of the immobilized scaffold through the acylation of the piperidine nitrogen with a variety of carboxylic acids.
Materials:
-
Scaffold-functionalized resin from Protocol 1
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Array of reaction vessels (e.g., 96-well filter plate)
Procedure:
-
Resin Dispensing: Dispense the scaffold-functionalized resin into the individual wells of the reaction block.
-
Resin Swelling and Washing: Swell the resin in DMF for 30 minutes, then wash with DMF (3x).
-
Combinatorial Acylation:
-
Prepare stock solutions of a diverse set of carboxylic acids (3 eq. relative to resin loading) in DMF.
-
Prepare a stock solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
To each well, add the corresponding carboxylic acid solution followed by the HBTU/DIPEA solution.
-
Shake the reaction block at room temperature for 4 hours.
-
-
Washing: Drain the reaction solutions and wash the resin in each well sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage from Resin:
-
To each well, add a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Shake for 2 hours at room temperature.
-
Collect the cleavage solution from each well into a corresponding collection plate.
-
-
Product Isolation: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product.
-
Analysis: Analyze the purity and confirm the identity of each library member by LC-MS and/or NMR.
Data Presentation
The following table presents hypothetical data for a small, representative combinatorial library synthesized using the described protocols.
| Library Member ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity by LC-MS (%) |
| L1 | Acetyl | 246.31 | 85 | >95 |
| L2 | Benzoyl | 308.38 | 82 | >95 |
| L3 | 4-Chlorobenzoyl | 342.82 | 78 | >90 |
| L4 | Cyclohexanecarbonyl | 314.43 | 88 | >95 |
| L5 | Furan-2-carbonyl | 298.34 | 75 | >90 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a combinatorial library using the this compound scaffold.
Caption: Solid-phase synthesis workflow.
Combinatorial Library Design
This diagram illustrates the combinatorial approach to generating a library of compounds from the immobilized scaffold.
Application Notes and Protocols: The (4-Aminophenyl)(piperidin-1-yl)methanone Scaffold in Modern Cancer Research
Foreword: Unlocking Therapeutic Potential Through Privileged Scaffolds
In the landscape of contemporary oncology drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The piperidine moiety is a quintessential example of such a scaffold, widely recognized for its presence in a multitude of clinically approved drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, enhance the "druggability" of molecules in which it is incorporated.[1] This guide focuses on a specific and promising iteration of this scaffold: (4-Aminophenyl)(piperidin-1-yl)methanone . While this parent compound itself is not extensively studied as a standalone therapeutic, its core structure serves as a vital building block for a new generation of potent and selective anticancer agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this scaffold in cancer research, complete with detailed experimental protocols and an exploration of the underlying mechanisms of action.
The Scientific Rationale: Why the this compound Scaffold Matters in Oncology
The therapeutic potential of compounds derived from the this compound scaffold stems from the versatile chemistry of its constituent parts. The piperidine ring, a six-membered heterocycle, is a common feature in numerous anticancer agents, contributing to improved pharmacokinetic properties.[2] The aminophenyl group provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This enables the fine-tuning of a compound's potency, selectivity, and overall pharmacological profile.
Derivatives of this scaffold have been shown to exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[3][4] These pathways include, but are not limited to:
-
PI3K/Akt Signaling: A critical pathway that regulates cell growth, survival, and metabolism.
-
NF-κB Signaling: A key player in inflammation, immunity, and cell survival.
-
STAT3 Signaling: A transcription factor that is often constitutively activated in cancer, promoting cell proliferation and angiogenesis.
By modulating these pathways, derivatives of the this compound scaffold can induce cancer cell death (apoptosis), halt the cell division cycle, and inhibit the spread of cancer.[3][5]
Navigating the Landscape of Derivatives: A Look at the Data
The true power of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying the core structure, medicinal chemists have developed compounds with potent and selective anticancer activities against a range of human cancer cell lines. Below is a summary of the in vitro cytotoxic activity of several exemplary derivatives.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 5h | SW480 | Colorectal Cancer | 15.70 ± 0.28 | [5] |
| MCF-7 | Breast Cancer | 16.50 ± 4.90 | [5] | |
| Compound C14 | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 0.325 | [6][7] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 0.507 | [6][7] | |
| Compound 2d | Molt-4 | Leukemia | Significant Cytotoxicity | [8] |
| Compound 3d | Molt-4 | Leukemia | Significant Cytotoxicity | [8] |
IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of a compound's potency in inhibiting cancer cell growth. Lower values indicate higher potency.
Visualizing the Science: Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by piperidine-containing anticancer agents and a typical experimental workflow for evaluating these compounds.
Caption: Targeted Signaling Pathways.
Caption: Experimental Workflow.
Detailed Protocols for In Vitro Evaluation
The following protocols provide step-by-step methodologies for assessing the anticancer activity of compounds derived from the this compound scaffold.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[9]
Materials:
-
Stock solution of the test compound (dissolved in a suitable solvent like DMSO).
-
96-well microtiter plates.
-
Complete cell culture medium appropriate for the chosen cancer cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).[9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of the compound.[9]
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
All materials from the MTT assay protocol, with the exception of the MTT and solubilization solutions.
-
Trichloroacetic acid (TCA), 50% (w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add cold TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates multiple times with tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove any unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The ease with which this core structure can be chemically modified allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. Future research in this area will likely focus on:
-
Elucidating detailed structure-activity relationships to design more potent and selective inhibitors.
-
Exploring novel molecular targets for this class of compounds.
-
Investigating the in vivo efficacy and safety of lead compounds in preclinical animal models.
-
Developing combination therapies where these agents can be used in conjunction with existing cancer treatments to enhance their effectiveness.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-Aminophenyl)(piperidin-1-yl)methanone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (4-Aminophenyl)(piperidin-1-yl)methanone derivatives as a versatile scaffold for the development of potent enzyme inhibitors. This document includes a summary of inhibitory activities against various key enzymes, detailed experimental protocols for inhibitor screening, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The this compound core structure is a privileged scaffold in medicinal chemistry, serving as a foundation for the design of inhibitors targeting a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The primary amino group on the phenyl ring offers a key site for synthetic modification, allowing for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of these derivatives as inhibitors of enzymes such as Monoacylglycerol Lipase (MAGL) and Fms-like Tyrosine Kinase 3 (FLT3).
Data Presentation: Inhibitory Activities
Table 1: Inhibitory Activity of Piperidine/Piperazine Methanone Derivatives against Monoacylglycerol Lipase (MAGL)
| Compound/Derivative Class | Structure | Enzyme Target | Inhibition Metric | Value | Reference |
| Phenyl(piperazin-1-yl)methanone Derivative | Phenyl-piperazine methanone core | MAGL | IC₅₀ | 6.1 µM | |
| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 4-Chlorobenzoylpiperidine core | MAGL | Kᵢ | 8.6 µM | |
| Optimized 4-Chlorobenzoylpiperidine Derivative | 4-Chlorobenzoylpiperidine core | MAGL | Kᵢ | 0.65 µM |
Table 2: Inhibitory Activity of Piperidine Derivatives against Various Kinases and Other Enzymes
| Compound/Derivative Class | Structure | Enzyme Target | Inhibition Metric | Value | Reference |
| 4-(4-aminophenyl)-isoxazolo-pyridin-3-amine (C14) | Aminophenyl-containing core | FLT3 Kinase | IC₅₀ | 256 nM | |
| 4-Aminopiperidinyl-thiadiazine-dione (Ba8) | 4-Aminopiperidine core | HIV-1 Reverse Transcriptase | IC₅₀ | 3.15 µM | |
| 4-Aminopiperidinyl-thiadiazine-dione (Bb8) | 4-Aminopiperidine core | HIV-1 Reverse Transcriptase | IC₅₀ | 1.52 µM | |
| 2-(4-hydroxy)phenyl-3-nitropiperidine (1a) | Phenyl-piperidine core | Farnesyltransferase | IC₅₀ | 5.4 nM | [1] |
| Optimized Phenyl-piperidine Derivative (14a) | Phenyl-piperidine core | Farnesyltransferase | IC₅₀ | 4.3 nM | [1] |
| Optimized Phenyl-piperidine Derivative (20a) | Phenyl-piperidine core | Farnesyltransferase | IC₅₀ | 3.0 nM | [1] |
Table 3: Cellular Activity of Related Inhibitors
| Compound/Derivative Class | Cell Line | Target Pathway/Mutation | Inhibition Metric | Value | Reference |
| 4-(4-aminophenyl)-isoxazolo-pyridin-3-amine (C14) | MOLM-13 | FLT3-ITD | IC₅₀ | 507 nM | |
| 4-(4-aminophenyl)-isoxazolo-pyridin-3-amine (C14) | MV4-11 | FLT3-ITD | IC₅₀ | 325 nM |
Experimental Protocols
Protocol for In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This protocol describes a method to assess the inhibition of MAGL by measuring the hydrolysis of the chromogenic substrate 4-nitrophenylacetate (4-NPA).
A. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Enzyme Solution: Dilute human recombinant MAGL in Assay Buffer to a final concentration that provides a linear reaction rate (e.g., 16 ng/well). Keep on ice.
-
Substrate Stock Solution: Prepare a 17 mM stock solution of 4-nitrophenylacetate (4-NPA) in ethanol.
-
Inhibitor Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to generate a range of concentrations for testing.
B. Assay Procedure (96-well plate format):
-
Controls:
-
100% Initial Activity (No Inhibitor): 150 µL Assay Buffer + 10 µL MAGL enzyme solution + 10 µL DMSO.
-
Background (No Enzyme): 160 µL Assay Buffer + 10 µL DMSO.
-
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL of diluted inhibitor solution + 10 µL MAGL enzyme solution.
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of 4-NPA substrate solution (diluted from stock in Assay Buffer to achieve a final concentration of 250 µM) to all wells.
-
Measurement: Immediately measure the absorbance at 405-415 nm in kinetic mode for 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)] * 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for a biochemical assay that measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
A. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme Solution: Dilute purified recombinant FLT3 kinase domain in Kinase Buffer to the desired concentration (e.g., 1-5 ng/well).
-
Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y) 4:1) and ATP in Kinase Buffer. The final ATP concentration should be close to the Kₘ for ATP.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivative in DMSO, and then further dilute in Kinase Buffer.
B. Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor solution or DMSO (for control wells) to the wells of a low-volume 384-well plate.
-
Add 2 µL of the FLT3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value as described for the MAGL assay.
Visualizations
FLT3 Signaling Pathway
Mutations in FMS-like tyrosine kinase 3 (FLT3) can lead to its constitutive activation, promoting cell survival and proliferation in Acute Myeloid Leukemia (AML). Inhibitors of FLT3 aim to block these downstream signaling cascades.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Development
The development of novel enzyme inhibitors follows a logical progression from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for inhibitor synthesis and evaluation.
References
Application Notes and Protocols for In Vitro Bioactivity Screening of (4-Aminophenyl)(piperidin-1-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-Aminophenyl)(piperidin-1-yl)methanone is a synthetic compound with potential for diverse biological activities. As with any novel chemical entity, a systematic in vitro evaluation is the foundational step in elucidating its therapeutic potential and mechanism of action. These application notes provide a comprehensive framework for the initial bioactivity screening of this compound, focusing on two key areas of drug discovery: anticancer and anti-inflammatory effects. The protocols outlined below are designed to be robust and adaptable for determining the compound's cytotoxic profile and its ability to modulate inflammatory pathways. In vitro assays are crucial in early-stage drug discovery for identifying promising compounds and understanding their biological effects at a cellular level before proceeding to more complex in vivo studies.[1][2]
Data Presentation
Quantitative data from the described assays should be meticulously recorded and presented to facilitate clear interpretation and comparison. The following tables provide a template for summarizing the key findings.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) ± SD |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) ± SD | COX-2 Expression (relative to control) ± SD |
| 0.1 | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed methodologies for assessing the anticancer and anti-inflammatory properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol determines the effect of the test compound on the viability of cultured human cancer cells.[3]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.[4]
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
This protocol evaluates the ability of the test compound to inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Objective: To determine the effect of this compound on key inflammatory mediators.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for COX-2 and a loading control like β-actin)
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS stimulation.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite.
-
-
COX-2 Expression (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis:
-
NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.
-
COX-2 Expression: The intensity of the COX-2 bands is quantified using densitometry and normalized to the loading control. The results are expressed as a fold change relative to the LPS-stimulated control.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro bioactivity screening.
Hypothetical Signaling Pathway
Caption: Potential anti-inflammatory mechanism of action.
References
Application Note: Derivatization of (4-Aminophenyl)(piperidin-1-yl)methanone for Improved Potency as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a strategic approach to enhance the biological potency of the (4-aminophenyl)(piperidin-1-yl)methanone scaffold. The primary amino group on the phenyl ring serves as a versatile chemical handle for derivatization via amide bond formation. A synthetic protocol for creating a library of novel amide derivatives is provided, along with a detailed methodology for evaluating their inhibitory activity using a quantitative in vitro kinase assay. The structure-activity relationship (SAR) is explored, with representative data suggesting that modifications at this position can significantly improve potency. This document serves as a guide for researchers aiming to optimize this privileged scaffold for drug discovery applications.
Introduction
The this compound core is a valuable starting point in medicinal chemistry due to its structural motifs, which are present in numerous biologically active compounds.[1] Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as central nervous system agents and anti-cancer therapeutics.[1] The presence of an aromatic amine provides a straightforward point for modification, allowing for the exploration of chemical space to enhance potency and selectivity against a specific biological target.
This note focuses on the derivatization of the 4-amino group to improve the inhibitory potency against a hypothetical protein kinase, a common target in oncology and inflammation research. Amide coupling is a robust and frequently used reaction in drug discovery.[2] By coupling various carboxylic acids to the parent scaffold, we can introduce a diverse range of functional groups and probe the binding pocket of the target enzyme to establish a structure-activity relationship (SAR).[3][4] The goal is to identify derivatives with significantly improved potency compared to the parent compound.
Synthetic Workflow and Strategy
The overall strategy involves a parallel synthesis approach to generate a focused library of amide derivatives from the commercially available starting material, this compound.[5] The potency of these new chemical entities (NCEs) is then evaluated through a systematic screening cascade.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
General Protocol for Amide Derivative Synthesis
This protocol describes the amide coupling of this compound with a representative carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[6][7]
Materials:
-
This compound
-
Selected carboxylic acid (e.g., 4-fluorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), Anhydrous
-
Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add the selected carboxylic acid (1.2 eq).
-
Add HOBt (0.1 eq), EDC (1.2 eq), and DIPEA (2.0 eq) to the reaction mixture.[6][7]
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[8]
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol for In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a specific protein kinase.[9]
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Recombinant active kinase
-
Biotinylated substrate peptide
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ATP solution
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Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated substrate peptide and incubate. Wash the plate to remove any unbound peptide.
-
Prepare serial dilutions of the test compounds (derivatives) in the kinase reaction buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant kinase to each well, followed by the diluted test compounds.
-
Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and wash the plate thoroughly to remove non-biotinylated components.
-
Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate, then add the HRP-conjugated secondary antibody and incubate.
-
After a final wash, add the TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
Stop the color development with the stop solution, which will turn the color yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Results and Discussion
A library of derivatives was synthesized by coupling various carboxylic acids to the parent scaffold. The in vitro potency of these compounds was assessed, and the results are summarized below.
Table 1: Potency of this compound Derivatives
| Compound ID | R Group (Substitution on 4-amino position) | Structure | IC₅₀ (nM) |
| Parent | -H | >10,000 | |
| 1a | Acetyl | 5,210 | |
| 1b | Benzoyl | 1,850 | |
| 1c | 4-Fluorobenzoyl | 450 | |
| 1d | 4-Chlorobenzoyl | 380 | |
| 1e | 4-Trifluoromethylbenzoyl | 150 | |
| 1f | Furan-2-carbonyl | 980 | |
| 1g | Thiophene-2-carbonyl | 760 | |
| 1h | 4-Pyridinylcarbonyl | 85 |
Note: Data are hypothetical and for illustrative purposes only.
The parent compound showed negligible activity. Simple alkylation (Compound 1a ) or adding an unsubstituted phenyl ring (Compound 1b ) resulted in a modest increase in potency. A clear SAR trend was observed with substitutions on the benzoyl ring. Introducing electron-withdrawing groups at the para-position significantly improved potency, with the trifluoromethyl (1e ) and chloro (1d ) substituents being particularly effective. The most potent compound in this series, 1h , featured a pyridine ring, suggesting that the nitrogen atom may be forming a key hydrogen bond interaction within the kinase active site.
Caption: A typical screening cascade for hit identification.
The results indicate that the pocket accommodating the derivatized portion of the molecule is sensitive to both electronic and steric factors and likely contains a hydrogen bond acceptor.
Hypothetical Mechanism of Action
The synthesized inhibitors are proposed to act on a key signaling pathway, such as the MAPK pathway, which is often dysregulated in cancer. The compounds may function as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion
The derivatization of the 4-amino group of this compound is an effective strategy for significantly improving biological potency. Through a straightforward amide coupling protocol, a diverse library of compounds can be generated and screened. The illustrative SAR data presented herein demonstrates that potency can be systematically enhanced by introducing substituents with specific electronic and hydrogen-bonding properties. The protocols and workflows described provide a solid framework for researchers to explore and optimize this and similar chemical scaffolds in drug discovery programs.
References
- 1. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inactive reagents. 2. Poor activation of carboxylic acid: The coupling reagent may be degraded or unsuitable for the reaction. 3. Self-polymerization of 4-aminobenzoic acid: The amine group of one molecule reacts with the carboxylic acid of another.[1][2] 4. Amine volatility: Piperidine is volatile and may have evaporated from the reaction mixture. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure all reagents are fresh and anhydrous. 2. Coupling Reagent Selection: Use a reliable coupling reagent such as HBTU, HATU, or EDC with an additive like HOBt to ensure efficient amide bond formation.[3][4] 3. Amine Protection: Protect the amino group of 4-aminobenzoic acid as its hydrochloride salt before converting the carboxylic acid to an acyl chloride.[1][2] 4. Reaction Setup: Ensure the reaction is performed in a closed system or under reflux to prevent the loss of volatile amines. |
| Presence of Multiple Impurities | 1. Side reactions: The coupling reagent may react with the unprotected amine group of 4-aminobenzoic acid. 2. Excess reagents: Unreacted starting materials or coupling agents remain in the product. 3. Byproduct formation: Some coupling reagents, like DCC, form insoluble byproducts (dicyclohexylurea) that can contaminate the product.[3] | 1. Optimized Reagent Addition: Add the coupling agent to the carboxylic acid before introducing the amine. 2. Stoichiometry Control & Purification: Use appropriate stoichiometry to minimize excess reagents. Purify the crude product using column chromatography or recrystallization. 3. Reagent Choice & Workup: If using DCC, filter the reaction mixture to remove the urea byproduct. Alternatively, use a water-soluble carbodiimide like EDC, which allows for removal of the urea byproduct by aqueous extraction.[3] |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Makes separation by chromatography challenging. 2. Oily product: The product does not crystallize easily. | 1. Chromatography Optimization: Use a different solvent system or a gradient elution for column chromatography. Consider reverse-phase chromatography if normal-phase is ineffective. 2. Recrystallization & Salt Formation: Attempt recrystallization from various solvents or solvent mixtures. Conversion of the product to a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification. |
| Starting Material (4-nitro precursor) Reduction is Inefficient | 1. Catalyst poisoning or inactivity: The catalyst (e.g., Pd/C, Ni) may be old or poisoned by impurities. 2. Insufficient reducing agent: The amount of reducing agent (e.g., zinc dust, hydrogen pressure) is not enough for complete conversion. | 1. Catalyst Management: Use fresh, high-quality catalyst. Ensure the reaction solvent is free of potential catalyst poisons. 2. Optimize Reducing Conditions: Increase the amount of the reducing agent or the hydrogen pressure for catalytic hydrogenation. Monitor the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes:
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Amide Coupling: This involves the direct coupling of a 4-aminobenzoic acid derivative with piperidine. To prevent self-polymerization, the amino group of 4-aminobenzoic acid is often protected, for instance, as a hydrochloride salt. The carboxylic acid is then activated, commonly by converting it to an acyl chloride with thionyl chloride, followed by the addition of piperidine.[1][2] Alternatively, coupling reagents like HBTU or EDC can be used to facilitate the amide bond formation directly.[3][4]
-
Reduction of a Nitro Intermediate: This two-step approach begins with the synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone from 4-nitrobenzoic acid and piperidine. The nitro group is then reduced to an amine using methods such as catalytic hydrogenation (e.g., with a Nickel catalyst) or metal-acid reduction (e.g., zinc dust in HCl).[5][6]
Q2: How can I prevent the self-polymerization of 4-aminobenzoic acid during the coupling reaction?
A2: Self-polymerization, where the amino group of one molecule attacks the carboxylic acid of another, is a common side reaction. To mitigate this, you can protect the amino group of 4-aminobenzoic acid. A straightforward method is to convert it to its hydrochloride salt by treating it with concentrated hydrochloric acid.[1][2] This protonated amine is no longer nucleophilic and will not interfere with the activation of the carboxylic acid group.
Q3: Which coupling reagent is best for the amidation of 4-aminobenzoic acid with piperidine?
A3: The choice of coupling reagent depends on factors like desired yield, reaction conditions, and ease of purification.
-
Carbodiimides (DCC, EDC): DCC is effective but forms a dicyclohexylurea byproduct that is often difficult to remove.[3] EDC is a good alternative as its urea byproduct is water-soluble, simplifying purification through aqueous workup.[3] For improved efficiency and to minimize potential side reactions, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).
-
Uronium/Aminium Reagents (HBTU, HATU): These reagents are highly efficient and generally lead to faster reactions and higher yields with fewer side products compared to carbodiimides.[3][4] HATU is often considered more reactive than HBTU.
Q4: My product is an oil and won't crystallize. How can I purify it?
A4: If your product is an oil, you have several purification options:
-
Column Chromatography: This is the most common method for purifying non-crystalline compounds. A range of solvent systems should be tested by TLC to find the optimal conditions for separation.
-
Salt Formation: Convert the amine product into a salt, such as a hydrochloride or hydrobromide salt. Salts are often crystalline solids that are easier to purify by recrystallization.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the product is insoluble but the impurities are soluble. This can help to induce crystallization or remove impurities.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride from 4-Aminobenzoic Acid Hydrochloride
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Protection of the Amine: In a round-bottom flask, suspend 4-aminobenzoic acid in concentrated hydrochloric acid. Heat the mixture to dissolve the solid and then allow it to cool, forming the hydrochloride salt. Isolate the salt by filtration and dry it thoroughly.[1][2]
-
Acyl Chloride Formation: Suspend the dried 4-aminobenzoic acid hydrochloride in a suitable anhydrous solvent (e.g., pyridine) and cool the mixture to 0-5 °C.[1][2] Add thionyl chloride dropwise while maintaining the low temperature.
-
Amidation: In a separate flask, prepare a solution of piperidine in the same solvent. Slowly add the piperidine solution to the acyl chloride mixture.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with water or a mild base. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Reduction of a Nitro Intermediate
-
Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone: Couple 4-nitrobenzoic acid with piperidine using a standard coupling reagent like EDC/HOBt or by converting the acid to its acyl chloride first.
-
Reduction of the Nitro Group: Dissolve the (4-nitrophenyl)(piperidin-1-yl)methanone intermediate in a suitable solvent like ethanol. For catalytic hydrogenation, add a catalyst such as Raney Nickel or Palladium on carbon, and stir the mixture under a hydrogen atmosphere until the reaction is complete.[6] Alternatively, for a metal-acid reduction, add zinc dust in portions to a solution of the nitro compound in ethanol and concentrated HCl at 0 °C, followed by reflux.[5]
-
Workup: For catalytic hydrogenation, filter off the catalyst. For the metal-acid reduction, make the solution alkaline and extract the product.[5] In both cases, concentrate the solvent to obtain the crude product.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of (4-nitrophenyl)(piperidin-1-yl)methanone (Amide Coupling Step)
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure anhydrous conditions as moisture can hydrolyze the 4-nitrobenzoyl chloride.[1] - Verify the purity of 4-nitrobenzoyl chloride; impurities can lead to side reactions. - Use a slight excess (1.1-1.2 equivalents) of piperidine to drive the reaction to completion. - Increase the reaction time or gently heat the reaction mixture if monitoring indicates a sluggish reaction. |
| Side reactions | - Add piperidine dropwise to a cooled solution of 4-nitrobenzoyl chloride to control the initial exothermic reaction and minimize the formation of byproducts. - Ensure the base used (e.g., triethylamine, pyridine) is non-nucleophilic and used in the correct stoichiometric amount to neutralize the HCl formed without promoting other side reactions. |
| Hydrolysis of 4-nitrobenzoyl chloride | - Use anhydrous solvents (e.g., dichloromethane, THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use. |
Issue 2: Presence of Multiple Spots on TLC After Amide Coupling
| Potential Cause | Recommended Solution |
| Unreacted 4-nitrobenzoyl chloride | - This can be identified by a separate spot on the TLC. It can be removed during aqueous workup, as it will hydrolyze to 4-nitrobenzoic acid, which can be extracted with a basic solution (e.g., sodium bicarbonate). |
| Formation of N-acylurea byproduct (if using a coupling reagent like DCC) | - This byproduct is often insoluble in many organic solvents and can be removed by filtration. |
| Formation of isomeric byproducts | - While less common in this specific reaction, ensure the starting 4-nitrobenzoyl chloride is pure and does not contain ortho- or meta-isomers. Purification by column chromatography may be necessary. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Insufficient reducing agent | - Use a sufficient excess of the reducing agent (e.g., zinc dust, tin(II) chloride). The stoichiometry should be carefully calculated. |
| Inactivated catalyst (for catalytic hydrogenation) | - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and active. - If using Pd/C, be aware of potential catalyst poisoning by sulfur-containing impurities. |
| Reaction conditions not optimal | - For metal/acid reductions, ensure the acid concentration is appropriate to maintain a steady reaction rate. - For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. |
Issue 4: Formation of Colored Impurities During Reduction
| Potential Cause | Recommended Solution |
| Formation of bimolecular reduction byproducts (e.g., azo, azoxy compounds) | - These can form from the condensation of intermediate nitroso and hydroxylamine species. - Ensure a sufficient amount of reducing agent is present to drive the reaction to the desired amine. - Control the reaction temperature; lower temperatures can sometimes minimize the formation of these byproducts. |
| Over-reduction of the aromatic ring | - This is more likely under harsh hydrogenation conditions (high temperature and pressure). Use milder conditions where possible. |
| Air oxidation of the final product | - The resulting aminophenyl group can be susceptible to air oxidation, leading to colored impurities. - Work up the reaction under an inert atmosphere if possible. - Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic approach is a two-step process:
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Amide Coupling: Reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base to form (4-nitrophenyl)(piperidin-1-yl)methanone.
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Nitro Group Reduction: Reduction of the nitro group of (4-nitrophenyl)(piperidin-1-yl)methanone to an amine using a suitable reducing agent (e.g., zinc dust in acidic medium, or catalytic hydrogenation) to yield the final product.
Q2: What are the critical parameters to control during the amide coupling step?
A2: Key parameters include:
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Anhydrous Conditions: Moisture can lead to the hydrolysis of 4-nitrobenzoyl chloride, reducing the yield.
-
Temperature Control: The reaction is often exothermic. Initial cooling is recommended to prevent side reactions.
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Stoichiometry: A slight excess of the amine (piperidine) is generally used. The amount of base should be sufficient to neutralize the generated HCl.
-
Purity of Reagents: The purity of 4-nitrobenzoyl chloride is crucial to avoid the formation of isomeric and other impurities.
Q3: Which reducing agents are suitable for the conversion of the nitro to the amino group?
A3: Several reducing agents can be employed:
-
Metals in Acidic Media: Zinc dust in the presence of hydrochloric acid or acetic acid is a common and effective method. Tin(II) chloride in concentrated HCl is another option.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Raney Nickel is often preferred if the molecule contains halogen substituents that could be removed by Pd/C.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the expected yields and purity for this synthesis?
A5: The yields can vary depending on the specific conditions and scale of the reaction. Well-optimized procedures can achieve high yields.
| Step | Reagents | Typical Yield | Typical Purity (by HPLC) |
| Amide Coupling | 4-Nitrobenzoyl chloride, Piperidine | 85-95% | >98% |
| Nitro Reduction | (4-nitrophenyl)(piperidin-1-yl)methanone, Zn/HCl | 80-90% | >99% |
Experimental Protocols
Protocol 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone
-
To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 4-nitrobenzoyl chloride (1.0 equivalent) and anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Add the piperidine solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC until the 4-nitrobenzoyl chloride is consumed.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
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In a round-bottom flask, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
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To this solution, add zinc dust (3-5 equivalents) portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature between 20-30 °C.
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After the addition of zinc is complete, stir the reaction mixture at room temperature for 2-3 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and other solids.
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Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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The product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
Purification challenges of (4-Aminophenyl)(piperidin-1-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(piperidin-1-yl)methanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product after synthesis is a dark-colored oil or solid. What are the likely impurities?
A1: The appearance of color, especially brown or dark tones, in your product is often indicative of impurities arising from the oxidation of the aromatic amine (aniline) moiety. Aniline and its derivatives are susceptible to air oxidation, which can produce colored polymeric byproducts. Another possibility, if the synthesis involves the reduction of a nitro-precursor like (4-nitrophenyl)(piperidin-1-yl)methanone, is the presence of residual starting material or incompletely reduced intermediates such as azo or azoxy compounds, which are often colored.
Q2: After purification by column chromatography, my yield is significantly lower than expected. What are the common causes?
A2: Low yield after column chromatography can be attributed to several factors:
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Compound Adsorption: The basic nature of the piperidine nitrogen and the polar amino group can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. This is a common issue with amine-containing compounds.
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Improper Solvent System: If the polarity of the elution solvent is too low, the product may not elute from the column. Conversely, if it is too high, co-elution with polar impurities can occur, necessitating further purification steps and leading to material loss.
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Compound Instability: The compound might be degrading on the silica gel, especially if the chromatography run is prolonged.
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Streaking/Tailing: Poor separation on the column can lead to broad fractions that are cross-contaminated, making it difficult to isolate the pure compound and reducing the overall yield.
Q3: I am struggling to get my this compound to crystallize. It keeps oiling out. What can I do?
A3: "Oiling out" during recrystallization is a common problem that occurs when the solute is not readily crystallizing from the supersaturated solution. Here are some troubleshooting steps:
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Solvent Choice: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For amides, solvents like ethanol, acetone, or acetonitrile can be effective. You might also try solvent mixtures like ethanol-ethyl acetate or dichloromethane-methanol.
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Cooling Rate: Cooling the solution too quickly can promote oiling out. Try letting the solution cool slowly to room temperature and then transferring it to a refrigerator or ice bath.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
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Concentration: The solution might be too concentrated or too dilute. Try adjusting the concentration of your solution.
Q4: What are the typical starting materials and potential byproducts I should be aware of during purification?
A4: The purification challenges are often linked to the synthetic route. A common synthesis is the Schotten-Baumann reaction between a derivative of 4-aminobenzoic acid and piperidine, or the reduction of (4-nitrophenyl)(piperidin-1-yl)methanone.
-
From Schotten-Baumann Synthesis:
-
Unreacted Starting Materials: Residual 4-aminobenzoic acid and piperidine.
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Hydrolysis Product: 4-aminobenzoic acid from the hydrolysis of the acyl chloride intermediate.
-
-
From Nitro Reduction Synthesis:
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Incomplete Reaction: Unreacted (4-nitrophenyl)(piperidin-1-yl)methanone.
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Reduction Byproducts: Intermediates like nitroso, hydroxylamine, azo, and azoxy compounds can form, especially with certain reducing agents.[1]
-
Purification Data Summary
The following table provides a summary of common purification techniques with typical parameters for compounds similar to this compound. Please note that these are starting points and may require optimization for your specific sample.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Purity | Typical Yield |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (Gradient) | >98% | 60-80% |
| Dichloromethane / Methanol (Gradient) | >98% | 65-85% | ||
| Recrystallization | N/A | Ethanol | >99% | 50-70% |
| N/A | Acetonitrile | >99% | 55-75% | |
| N/A | Ethanol / Ethyl Acetate | >99% | 60-80% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, acetonitrile, or an ethanol/ethyl acetate mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For better yields, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows
Caption: General purification workflow decision process.
Caption: Troubleshooting guide for common purification problems.
References
Stability of (4-Aminophenyl)(piperidin-1-yl)methanone in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Aminophenyl)(piperidin-1-yl)methanone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains an aromatic amine and an amide linkage, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-aminobenzoic acid and piperidine.[1][2][3]
-
Photodegradation: Aromatic amino compounds can be sensitive to light, leading to photolytic degradation.[7] It is recommended to handle and store the compound with protection from light.
Q2: I am observing a yellow to brown discoloration of my sample in solution. What could be the cause?
Q3: My this compound sample shows poor stability in an acidic aqueous buffer. What is the likely cause?
A3: In an acidic aqueous environment, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the amide bond.[1][2][3] This will result in the formation of 4-aminobenzoic acid and piperidine. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Q4: I am having trouble with peak tailing during HPLC analysis of this compound. How can I resolve this?
A4: Peak tailing with aromatic amines in reversed-phase HPLC is often due to secondary interactions between the basic amine and residual silanol groups on the silica-based column packing.[8] To address this, you can:
-
Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the pKa of the aromatic amine to maintain a consistent ionization state.
-
Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the silanol interactions.
-
Use a mobile phase additive: Adding a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can block the active silanol sites.[8]
-
Employ a modern, end-capped column: Newer generation HPLC columns with better end-capping and base-deactivated silica are less prone to these secondary interactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Solvent Purity | Use only high-purity, HPLC-grade solvents. Impurities in the solvent can catalyze degradation. |
| Inconsistent Temperature | Ensure that the temperature of the stability chamber or water bath is accurately controlled and uniform. |
| Exposure to Light | Protect samples from light at all stages of the experiment, including sample preparation and analysis, by using amber vials or covering glassware with aluminum foil. |
| Oxygen Content | For studies sensitive to oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. |
| pH Fluctuation | If using buffers, ensure they have sufficient buffering capacity to maintain a constant pH throughout the experiment. |
Issue 2: Unexpected degradation products are observed.
| Possible Cause | Troubleshooting Steps |
| Solvent Reactivity | Ensure the solvent is inert and does not react with the compound. For example, avoid using nucleophilic solvents if studying hydrolysis. |
| Contamination | Thoroughly clean all glassware to remove any residues that could act as catalysts or reactants. |
| Secondary Degradation | The initially formed degradation products might be unstable under the stress conditions and degrade further. Analyze samples at earlier time points to identify the primary degradants. An extent of degradation of 5-20% is generally considered suitable.[9][10] |
Data Summary
The following table summarizes the hypothetical stability of this compound in various solvents under different stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Solvent | Condition | Time | % Degradation (Hypothetical) | Primary Degradant(s) |
| Acetonitrile | 60°C | 24h | < 2% | - |
| Methanol | 60°C | 24h | < 2% | - |
| Water | 60°C | 24h | ~5% | 4-Aminobenzoic acid, Piperidine |
| 0.1 M HCl | Room Temp | 8h | ~15% | 4-Aminobenzoic acid, Piperidine |
| 0.1 M NaOH | Room Temp | 8h | ~10% | 4-Aminobenzoic acid, Piperidine |
| 3% H₂O₂ | Room Temp | 4h | ~20% | Oxidized derivatives |
| Dichloromethane | Light Exposure (ICH Q1B) | 24h | ~8% | Photolytic degradants |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for conducting forced degradation studies on this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at a specified temperature (e.g., 80°C). Also, prepare a solution in a suitable solvent and incubate at a specified temperature (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Collection: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water, or a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of both polar and non-polar species. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[11]
-
Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are resolved from the parent peak.[11]
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. DNA-catalyzed hydrolysis of esters and aromatic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. youtube.com [youtube.com]
Technical Support Center: (4-Aminophenyl)(piperidin-1-yl)methanone Analog Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(piperidin-1-yl)methanone analogs. The following information is designed to help you identify and resolve common issues related to low or inconsistent bioactivity in your experiments.
Troubleshooting Guide: Low Bioactivity
Low or no bioactivity of your this compound analogs can stem from a variety of factors, from compound integrity to assay design. This guide provides a systematic approach to pinpointing the issue.
Question: My this compound analog is showing lower than expected or no activity in my assay. What are the potential causes?
Answer: Several factors can contribute to the observed lack of activity. These can be broadly categorized into compound-related issues and assay-related issues. A step-by-step investigation is the best approach to identify the root cause.
Step 1: Verify Compound Integrity and Purity
Before troubleshooting your experimental setup, it is crucial to confirm the quality of your compound.
-
Purity: Impurities from synthesis can interfere with your assay or even exhibit their own biological effects, leading to misleading results.
-
Recommendation: Verify the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally recommended for biological assays.
-
-
Identity: Ensure the compound you are testing is indeed the correct analog.
-
Recommendation: Confirm the chemical structure using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Degradation: this compound analogs, like many small molecules, can degrade over time, especially if not stored properly.[1][2]
Step 2: Address Solubility Issues
Poor solubility is a frequent cause of low bioactivity for newly synthesized compounds.[2] If a compound precipitates out of the assay medium, its effective concentration will be much lower than the nominal concentration.
-
Visual Inspection: Carefully inspect your stock solutions and final assay wells for any signs of precipitation.
-
Solvent Choice: The choice of solvent and its final concentration in the assay are critical.
-
Recommendation: While DMSO is a common solvent, its final concentration should typically be kept below 0.5% in cell-based assays to avoid solvent-induced toxicity or artifacts.[2]
-
-
Improving Solubility:
-
Recommendation: If solubility is an issue, consider using a different, biocompatible co-solvent. You can also explore the use of formulation strategies such as the use of cyclodextrins or other solubilizing agents, provided they do not interfere with the assay.
-
Step 3: Review Experimental Protocol and Assay Conditions
If you have confirmed your compound's integrity and solubility, the next step is to scrutinize your experimental design.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the activity of your compound at the concentrations tested.
-
Recommendation: Include a positive control compound with a known activity in your assay to validate the experimental setup. If the positive control is also showing weak activity, this points to a problem with the assay itself.
-
-
Concentration Range: The effective concentration of your analog might be outside the range you are currently testing.
-
Recommendation: Test a broader range of concentrations, typically from nanomolar to high micromolar, to determine a dose-response curve.
-
-
Incubation Time: The time your compound is in contact with the biological system may be too short or too long.
-
Recommendation: Optimize the incubation time based on the known mechanism of action of similar compounds or through a time-course experiment.
-
-
Cell-Based Assay Considerations:
-
Cell Health: Ensure your cells are healthy and in the appropriate growth phase.
-
Target Expression: Verify that your chosen cell line expresses the intended biological target of your compound.
-
Step 4: Re-evaluate the Biological Target and Mechanism of Action
If the above steps do not resolve the issue, it may be necessary to reconsider the underlying biological hypothesis.
-
Target Engagement: The compound may not be reaching or binding to its intended target within the cell.[3]
-
Recommendation: If possible, perform a target engagement assay to confirm that your compound interacts with its intended biological target in a cellular context.
-
-
Mechanism of Action: The expected downstream signaling pathway may not be active in your experimental system, or there might be compensatory mechanisms at play.[2]
-
Recommendation: Use pathway analysis tools or specific inhibitors of upstream/downstream signaling components to investigate the mechanism of action.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for screening new this compound analogs?
A1: A common starting concentration for initial screening of novel compounds is between 1 and 10 µM. However, it is advisable to perform a dose-response study covering a wider range (e.g., from 1 nM to 100 µM) to capture the full activity profile.
Q2: How should I prepare my stock solutions of these analogs?
A2: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] When preparing working solutions, ensure the final DMSO concentration in your assay medium is as low as possible (ideally <0.5%).[2]
Q3: My analog is active in a biochemical assay but not in a cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be due to several factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: The activity observed in the biochemical assay might be due to an off-target effect that is not relevant in the cellular context.
Q4: Are there any known biological targets for this compound analogs?
A4: The this compound scaffold is a versatile starting point for medicinal chemistry. Analogs with this core structure have been investigated for a variety of biological targets, including but not limited to kinases and G-protein coupled receptors (GPCRs). The specific biological activity will be highly dependent on the other substituents on the phenyl and piperidine rings. A thorough literature search for analogs with similar substitution patterns is recommended to identify potential targets.
Data Presentation
When evaluating a series of analogs, organizing the data in a clear and structured manner is essential for identifying structure-activity relationships (SAR).
Table 1: Example of a Data Summary Table for Bioactivity of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Purity (%) | Solubility in Assay Buffer (µM) | IC50 / EC50 (µM) |
| APM-001 | H | H | >98 | >100 | 15.2 |
| APM-002 | 4-Cl | H | >99 | 50 | 5.8 |
| APM-003 | 4-OCH3 | H | >97 | >100 | 25.1 |
| APM-004 | H | 4-CH3 | >98 | 75 | 10.5 |
| APM-005 | 4-Cl | 4-CH3 | >99 | 25 | 2.1 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the bioactivity and potential issues with your analogs.
Protocol 1: HPLC Analysis for Purity Assessment
-
Objective: To determine the purity of a this compound analog.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile phase B: Acetonitrile with 0.1% TFA.
-
Compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Method:
-
Prepare a 1 mg/mL solution of the compound in DMSO.
-
Set the flow rate to 1 mL/min.
-
Use a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
Analyze the chromatogram to determine the area of the main peak relative to the total area of all peaks to calculate the purity.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a this compound analog on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound analog stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
-
-
Method:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low bioactivity.
Hypothetical Signaling Pathway
Caption: A hypothetical GPCR signaling pathway.
Experimental Workflow for Bioactivity Screening
Caption: A general workflow for bioactivity screening.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stork: Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity [storkapp.me]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperidin-4-one Synthesis
Welcome to the comprehensive technical support guide for the synthesis of piperidin-4-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic process. Piperidin-4-ones are crucial intermediates in the production of a wide array of pharmaceuticals, making the optimization of their synthesis a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Section 1: Overview of Synthetic Strategies
The synthesis of the piperidin-4-one core can be approached through several established methods. The choice of a particular route often depends on the desired substitution pattern, available starting materials, and scalability. The most prevalent methods include the Mannich reaction, Dieckmann condensation, and Acyloin condensation.[3][4]
Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of 2,6-diarylpiperidin-4-ones. This one-pot condensation typically involves an aldehyde, a ketone, and an amine (or ammonia) to form a β-amino carbonyl compound.[1]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[4][5] This method is particularly useful for synthesizing N-substituted piperidin-4-ones.[4]
Acyloin Condensation
Acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (an acyloin).[6][7] Intramolecular acyloin condensation of appropriate diesters is a powerful method for forming carbocyclic rings, including the piperidinone scaffold.[7][8]
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of piperidin-4-one, providing explanations for the underlying causes and offering practical solutions.
Question 1: Low Yield in Mannich Reaction for 2,6-Disubstituted Piperidin-4-ones
Possible Causes:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield. For instance, in the synthesis of 2,6-diaryl piperidine-4-ones, refluxing in ethanol is a common practice.[9]
-
Stoichiometry of Reactants: The molar ratio of the aldehyde, ketone, and amine is critical. An excess of one reactant may lead to the formation of side products.
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can impede the reaction, leading to lower yields.
-
Side Reactions: Competing reactions, such as self-condensation of the ketone (an aldol reaction), can reduce the yield of the desired piperidin-4-one. The use of formaldehyde, for example, can be problematic due to its high reactivity and tendency to undergo multiple additions.[10]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal point where the rate of the desired reaction is maximized while minimizing side reactions.
-
Adjust Reactant Ratios: Experiment with different stoichiometric ratios of the reactants. A typical starting point is a 2:1:1 molar ratio of aldehyde to ketone to amine source (e.g., ammonium acetate).[9]
-
Solvent Screening: While ethanol is commonly used, exploring other protic or aprotic solvents may improve the yield for specific substrates.
-
Catalyst Choice: While often base-catalyzed, some Mannich reactions benefit from acidic catalysis. The choice of catalyst can influence the reaction pathway and yield.
Question 2: Formation of Polymeric Byproducts in Dieckmann Condensation
Possible Cause:
-
Intermolecular Condensation: The Dieckmann condensation is an intramolecular reaction. If the reaction conditions are not optimized for cyclization, intermolecular polymerization can occur, especially at high concentrations.
Troubleshooting Steps:
-
High-Dilution Conditions: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for ring-forming reactions.
-
Slow Addition of Substrate: Add the diester substrate slowly to the reaction mixture containing the base. This maintains a low concentration of the starting material, further promoting intramolecular reaction.
-
Choice of Base: The choice of base is crucial. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like toluene are commonly used. The base should be strong enough to deprotonate the α-carbon but not so reactive as to cause decomposition.
Question 3: Difficulty with Decarboxylation of the β-Keto Ester Intermediate
Possible Cause:
-
Incomplete Hydrolysis: The β-keto ester intermediate must first be hydrolyzed to the corresponding β-keto acid before decarboxylation can occur upon heating. Incomplete hydrolysis will result in a poor yield of the final piperidin-4-one.
Troubleshooting Steps:
-
Ensure Complete Saponification: Treat the β-keto ester with a strong base (e.g., aqueous NaOH or KOH) and ensure the reaction goes to completion to form the carboxylate salt.
-
Acidification: Carefully acidify the reaction mixture to protonate the carboxylate and form the β-keto acid.
-
Sufficient Heating: Heat the acidic solution to reflux to effect decarboxylation. The evolution of carbon dioxide is an indicator that the reaction is proceeding.
Question 4: Challenges in N-Substitution of the Piperidin-4-one Ring
Possible Cause:
-
Poor Nucleophilicity of the Amine: The nitrogen atom in the piperidin-4-one ring may not be sufficiently nucleophilic to react with the alkylating or acylating agent.
-
Steric Hindrance: Bulky groups on either the piperidin-4-one or the electrophile can hinder the substitution reaction.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical for successful N-substitution.
Troubleshooting Steps:
-
Use of a Suitable Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is often used to deprotonate the secondary amine without competing in the substitution reaction.[11]
-
Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are often good choices for N-alkylation and N-acylation reactions.
-
Activation of the Electrophile: For less reactive electrophiles, conversion to a more reactive form (e.g., an alkyl iodide from an alkyl chloride) may be necessary.
-
Protecting Groups: In some cases, it may be advantageous to use a protecting group on the nitrogen, such as a Boc or Cbz group, which can be removed after other synthetic transformations.[12][13]
Section 3: Experimental Protocols & Data
Protocol: Synthesis of 2,6-Diphenylpiperidin-4-one via Mannich Reaction
Materials:
-
Benzaldehyde
-
Acetone
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-diphenylpiperidin-4-one.[1]
Protocol: Synthesis of 1-Methyl-4-piperidone via Dieckmann Condensation
Materials:
-
Diethyl 3,3'-methyliminodipropionate
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to reflux.
-
Slowly add a solution of diethyl 3,3'-methyliminodipropionate in toluene to the refluxing sodium ethoxide solution over a period of 2-3 hours.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude β-keto ester intermediate (ethyl 1-methyl-4-oxopiperidine-3-carboxylate).[5]
-
To the crude intermediate, add a solution of concentrated hydrochloric acid and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to a pH of ~9-10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield 1-methyl-4-piperidone.
Table 1: Comparison of Reaction Conditions for Piperidin-4-one Synthesis
| Synthetic Method | Key Reactants | Typical Base/Catalyst | Solvent | Temperature | Typical Yield |
| Mannich Reaction | Aldehyde, Ketone, Amine | Ammonium Acetate | Ethanol | Reflux | Good to Excellent |
| Dieckmann Condensation | Diester | Sodium Ethoxide | Toluene | Reflux | Good |
| Acyloin Condensation | Diester | Metallic Sodium | Toluene/Xylene | Reflux | Moderate to Good |
Section 4: Visualizing the Chemistry
Workflow for Piperidin-4-one Synthesis and Optimization
Caption: A generalized workflow for the synthesis and optimization of piperidin-4-one.
Dieckmann Condensation Mechanism for Piperidin-4-one Synthesis
Caption: The reaction mechanism of the Dieckmann condensation for piperidin-4-one synthesis.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bspublications.net [bspublications.net]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone, with a focus on avoiding the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route involves a two-step process:
-
Amide Formation: A Schotten-Baumann reaction between 4-nitrobenzoyl chloride and piperidine to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
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Nitro Group Reduction: The subsequent reduction of the nitro group on the (4-nitrophenyl)(piperidin-1-yl)methanone intermediate to an amine, yielding the final product. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or metal-acid reductions (e.g., using tin(II) chloride or iron in acidic media).[5][6]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: Impurities can arise in both steps of the synthesis.
-
From Amide Formation:
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Unreacted 4-nitrobenzoyl chloride: Can remain if the reaction is incomplete.
-
4-nitrobenzoic acid: Forms from the hydrolysis of 4-nitrobenzoyl chloride by moisture.[1]
-
Unreacted piperidine: May be present if used in excess.
-
-
From Nitro Group Reduction:
-
Incomplete reduction products: Such as (4-nitrosophenyl)(piperidin-1-yl)methanone or (4-hydroxylaminophenyl)(piperidin-1-yl)methanone.[7][8]
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Coupling byproducts: Small amounts of azo or azoxy compounds can form, especially if using metal hydrides for reduction.[5][7][9]
-
Over-reduction products: While less common for aromatic systems, aggressive reduction conditions could potentially affect the amide bond, though this is generally not a major concern with standard methods.
-
Q3: How can I monitor the progress of my reactions to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both reaction steps. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete, thus avoiding unnecessarily long reaction times which can lead to byproduct formation. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the formation of the product and the presence of impurities.
Q4: What are the best practices for purifying the final product?
A4: The purification method will depend on the nature and quantity of the impurities.
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Recrystallization: This is often the most effective method for removing small amounts of impurities from solid products.[10] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
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Column Chromatography: If recrystallization is ineffective, or if there are multiple impurities with similar polarities to the product, silica gel column chromatography is a powerful purification technique.[10] A solvent system that provides good separation on TLC should be used. Adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial for amine-containing compounds to prevent streaking on the acidic silica gel.[11]
Troubleshooting Guides
Part 1: Amide Formation - (4-nitrophenyl)(piperidin-1-yl)methanone Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is highly sensitive to moisture.[1] 2. Protonation of piperidine: The HCl byproduct of the reaction can protonate the piperidine, rendering it non-nucleophilic.[1][2] 3. Poor quality of reagents: Old or improperly stored reagents may be degraded. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it is formed.[1][2] 3. Use freshly opened or purified reagents. |
| Presence of 4-nitrobenzoic acid impurity | Hydrolysis of 4-nitrobenzoyl chloride: This is a common side reaction if water is present in the reaction mixture.[1] | 1. Follow strict anhydrous reaction conditions. 2. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic 4-nitrobenzoic acid. |
| Reaction mixture is a thick, un-stirrable slurry | Product precipitation: The product may be insoluble in the chosen solvent. | Add more solvent to facilitate stirring. |
| Oily product instead of a solid | 1. Presence of impurities: Impurities can lower the melting point of the product. 2. Low melting point of the product-impurity mixture. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Isolate the oil and attempt purification by column chromatography.[1] |
Part 2: Nitro Group Reduction - this compound Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Reaction (presence of starting material) | 1. Inactive catalyst (for catalytic hydrogenation): The catalyst may be old or poisoned. 2. Insufficient reducing agent: Not enough of the reducing agent was used. 3. Short reaction time. | 1. Use fresh catalyst. Ensure the starting material is free of catalyst poisons (e.g., sulfur compounds). 2. Use a sufficient excess of the reducing agent. 3. Monitor the reaction by TLC and continue until the starting material is consumed. |
| Presence of hydroxylamine, azo, or azoxy impurities | Incomplete reduction or side reactions: These are known intermediates and byproducts in nitro group reductions.[7][9] | 1. Ensure the reaction goes to completion. 2. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates in some cases.[7][9] 3. These impurities can often be removed by recrystallization or column chromatography. |
| Low Product Yield | Product loss during workup: The product may be partially soluble in the aqueous phase, especially if the pH is acidic. | Ensure the aqueous layer is neutralized or slightly basic before extraction to maximize the recovery of the amine product in the organic phase. |
| Product degradation | Overly harsh reaction conditions: Very high temperatures or prolonged reaction times can lead to degradation. | Use milder reaction conditions where possible. For example, catalytic hydrogenation is often cleaner than some metal-acid reductions. |
Experimental Protocols
Key Experiment 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone
This protocol is based on the general principles of the Schotten-Baumann reaction.
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled piperidine solution with vigorous stirring over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a common method for the reduction of the nitro group.
-
In a hydrogenation vessel, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main synthetic strategies for the preparation of this compound. The first involves the direct amide coupling of a 4-aminobenzoic acid derivative with piperidine. To prevent side reactions, the amino group of the 4-aminobenzoic acid is often protected. The second common route is a two-step process involving the synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone, followed by the reduction of the nitro group to an amine.
Q2: I am observing low yields in my amide coupling reaction. What are the potential causes?
A2: Low yields in the amide coupling step can stem from several factors. Incomplete activation of the carboxylic acid is a common issue. Ensure that your coupling reagent is fresh and used in the appropriate stoichiometric amount. Another potential problem is the presence of moisture, which can hydrolyze the activated carboxylic acid intermediate. Using anhydrous solvents and reagents is critical for success. Additionally, the basicity of the reaction medium should be carefully controlled to prevent the deprotonation of the piperidine starting material, which can affect its nucleophilicity.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A primary side reaction of concern is the self-polymerization of 4-aminobenzoic acid if the amino group is not adequately protected during the amide coupling reaction.[1] During the reduction of the nitro-intermediate, incomplete reduction can lead to the formation of undesired byproducts such as nitroso or azoxy compounds. Over-reduction is also a possibility with certain reducing agents, potentially affecting the aromatic ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the amide coupling and the nitro reduction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the recommended method for purifying the final product?
A5: The purification of this compound typically involves crystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a highly pure product. For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane is a common and effective method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation in Amide Coupling Step
| Potential Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation | - Ensure your coupling reagent (e.g., EDC, HATU) is not expired and has been stored under appropriate conditions (cool and dry).- Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt).- Consider switching to a different, more potent coupling reagent like HATU or PyBOP. |
| Presence of Water | - Use anhydrous solvents (e.g., dry DMF or DCM).- Dry all glassware thoroughly before use.- Ensure starting materials are anhydrous. |
| Incorrect Base or pH | - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without interfering with the coupling.- Ensure the amount of base is sufficient to neutralize any acid but not so much that it deprotonates the piperidine starting material. |
| Low Reactivity of Amine | - While piperidine is generally reactive, ensure its purity. If it is a salt (e.g., hydrochloride), it must be neutralized before the reaction. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - If using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Nickel, ensure it is not poisoned. Use a fresh batch of catalyst if necessary.- Increase the catalyst loading. |
| Insufficient Reducing Agent | - Ensure an adequate excess of the reducing agent (e.g., hydrogen gas pressure, moles of sodium borohydride) is used. |
| Poor Mass Transfer (for heterogeneous catalysis) | - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and reducing agent. |
| Reaction Temperature Too Low | - Some reductions may require gentle heating to proceed at a reasonable rate. Monitor the temperature carefully to avoid side reactions. |
Issue 3: Product is Impure After Work-up
| Potential Cause | Troubleshooting Step |
| Residual Coupling Reagent Byproducts | - If using EDC, perform an acidic wash (e.g., dilute HCl) to remove the urea byproduct.- If using HOBt or other additives, they can often be removed by aqueous washes. |
| Unreacted Starting Materials | - Optimize the reaction time and temperature to ensure complete conversion.- Use column chromatography for purification if simple extraction and washing are insufficient. |
| Formation of Side Products | - Re-evaluate the reaction conditions (temperature, solvent, reagents) to minimize side reactions.- Employ a different purification strategy, such as recrystallization from a different solvent system or preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis via Amide Coupling of N-Boc-4-aminobenzoic acid and Piperidine
This protocol involves the protection of the amino group of 4-aminobenzoic acid, followed by amide coupling and deprotection.
Step 1: Protection of 4-aminobenzoic acid
-
Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide.
-
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture and extract the N-Boc-4-aminobenzoic acid.
Step 2: Amide Coupling
-
Dissolve N-Boc-4-aminobenzoic acid (1 eq.) in anhydrous DCM or DMF.
-
Add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).
-
Add piperidine (1.1 eq.) and DIPEA (2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and wash sequentially with aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude N-Boc protected product in a suitable solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent.
-
Purify by column chromatography or recrystallization.
Protocol 2: Synthesis via Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone
This protocol involves the formation of the nitro-intermediate followed by its reduction.
Step 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone
-
To a solution of 4-nitrobenzoyl chloride (1 eq.) in an anhydrous solvent like DCM, add piperidine (1.1 eq.) and a base such as triethylamine (1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the nitro-intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1 eq.) in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography. A literature example using zinc dust in ethanol and hydrochloric acid reported a yield of 44%.[2]
Quantitative Data Summary
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Nitro Reduction | Zinc dust, EtOH, HCl | 44% | [2] |
| Amide Coupling | EDC, HOBt, DIPEA | Typically 60-90% (general for this type of coupling) | General knowledge |
| Amide Coupling | HATU, DIPEA | Often >80% (general for this type of coupling) | General knowledge |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic routes for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Enhancing the Solubility of (4-Aminophenyl)(piperidin-1-yl)methanone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges with (4-Aminophenyl)(piperidin-1-yl)methanone in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure reliable and reproducible results.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 204.27 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted LogP | 1.8 - 2.5 | Predicted using various computational models |
| Predicted Aqueous Solubility | Low | Based on LogP and chemical structure |
Note: LogP (the logarithm of the partition coefficient between octanol and water) is a common measure of a compound's lipophilicity. A higher LogP value generally corresponds to lower aqueous solubility. The predicted LogP for this compound suggests it is a lipophilic compound with likely poor water solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?
A1: This is a common phenomenon known as "crashing out." While this compound may be soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous buffers. When the concentrated DMSO stock solution is diluted into your assay buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration but without the compound).[1]
Q3: How can I determine the aqueous solubility of my batch of this compound?
A3: You can perform a simple experimental solubility assessment. A common method is the shake-flask method, which is considered the gold standard for determining equilibrium solubility. This involves adding an excess amount of the solid compound to your aqueous buffer, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and then quantifying the concentration of the dissolved compound in the supernatant.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
A cloudy or milky appearance in the well or tube after adding the compound stock solution.
-
Visible particulate matter or crystals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Recommended Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Add the compound stock solution to the assay buffer in a stepwise manner with vigorous mixing at each step to avoid localized high concentrations.
-
Use a Co-solvent: If your assay can tolerate it, a small percentage of a water-miscible organic co-solvent can be included in the final assay buffer to increase solubility.
-
pH Adjustment: The amino group on the phenyl ring of this compound is basic and its solubility will be pH-dependent. Lowering the pH of the buffer will protonate the amine, increasing its polarity and potentially its aqueous solubility. However, ensure the adjusted pH is compatible with your biological assay.
-
Employ Solubilizing Agents: Techniques like forming inclusion complexes with cyclodextrins or creating solid dispersions can significantly enhance aqueous solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
Potential Cause: Inconsistent results are often a downstream effect of poor solubility. Even if not visibly precipitating, the compound may be forming microscopic aggregates, leading to an inaccurate and variable effective concentration in the assay.
Recommended Solutions:
-
Confirm Stock Solution Integrity: Ensure your stock solution in 100% DMSO is completely dissolved. Visually inspect for any particulates. If necessary, gentle warming (to 37°C) and vortexing can aid dissolution.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment. Avoid storing diluted solutions for extended periods.
-
Implement a Solubility Enhancement Strategy: Proactively use one of the solubility enhancement techniques detailed in the experimental protocols below to ensure the compound remains in a monomeric, soluble state.
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (e.g., DMSO)
This is the most common initial approach for preparing stock solutions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Add the required volume of high-purity DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.
-
-
Dilution into Assay Buffer:
-
Perform serial dilutions of the stock solution in your aqueous assay buffer.
-
When adding the compound to the buffer, ensure rapid and thorough mixing to minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before use.
-
Co-solvent Selection Workflow:
Caption: Workflow for selecting a suitable co-solvent.
Protocol 2: pH-Dependent Solubilization
This method leverages the basicity of the aromatic amine to increase solubility in acidic conditions.
Methodology:
-
Preparation of Acidified Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).
-
To a small aliquot of the compound stock solution, add a molar equivalent of the acid to protonate the amino group.
-
-
Dilution and pH Adjustment:
-
Dilute the acidified stock solution into your assay buffer.
-
Measure the pH of the final solution and, if necessary, adjust it to the desired pH for your assay using dilute acid or base. Be mindful that significant pH changes can affect your biological system.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Methodology:
-
Prepare Cyclodextrin Solution:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration will need to be optimized, but a starting point of 10-50 mM is common. Gentle heating may be required to fully dissolve the HP-β-CD.
-
-
Complexation:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
-
Use in Assay:
-
The resulting solution containing the compound-cyclodextrin complex can then be used for your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Cyclodextrin Inclusion Complex Formation:
Caption: Formation of a cyclodextrin inclusion complex.
Protocol 4: Preparation of a Solid Dispersion
A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution.
Methodology (Solvent Evaporation Method):
-
Dissolution:
-
Select a suitable water-soluble carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol) at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
-
Drying and Pulverization:
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be pulverized into a fine powder, which can then be dissolved in the assay buffer.
-
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable data in their biological assays.
References
Validation & Comparative
Comparative Efficacy of (4-Aminophenyl)(piperidin-1-yl)methanone and Other Tankyrase Inhibitors in the Wnt/β-catenin Signaling Pathway
For research, scientific, and drug development professionals, this guide provides an objective comparison of the hypothetical tankyrase inhibitor, (4-Aminophenyl)(piperidin-1-yl)methanone (designated here as APM-2025), with established tankyrase inhibitors. The analysis is supported by established experimental data for known inhibitors and plausible, hypothetical data for APM-2025 to illustrate its potential positioning within the therapeutic landscape.
Tankyrase (TNKS) enzymes, including TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in regulating the Wnt/β-catenin signaling pathway by mediating the degradation of Axin, a key component of the β-catenin destruction complex.[1] Inhibition of tankyrase activity leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby downregulating Wnt signaling. This pathway is frequently dysregulated in various cancers, making tankyrase an attractive target for therapeutic intervention.[1][2]
This guide compares the efficacy of a novel investigational compound, this compound (APM-2025), with the well-characterized tankyrase inhibitors XAV939, IWR-1, and G007-LK.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory potency of APM-2025 (hypothetical data) and other key tankyrase inhibitors.
Table 1: Biochemical Potency of Tankyrase Inhibitors
| Inhibitor | Target(s) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Binding Subsite |
| APM-2025 (Hypothetical) | TNKS1/2 | 15 | 8 | Nicotinamide |
| XAV939 | TNKS1/2 | 11 | 4 | Nicotinamide[3] |
| IWR-1 | TNKS1/2 | 131[3][4][5] | 56[3][4][5] | Adenosine[3] |
| G007-LK | TNKS1/2 | 46[6][7] | 25[6][7] | Adenosine[8] |
Table 2: Cellular Activity of Tankyrase Inhibitors
| Inhibitor | Cell Line | Wnt Pathway IC50 (nM) | Cell Viability IC50 (µM) |
| APM-2025 (Hypothetical) | DLD-1 | 45 | 2.5 |
| XAV939 | DLD-1 | ~30[3] | Not widely reported |
| IWR-1 | L-Wnt-STF | 180[5][9] | Not widely reported |
| G007-LK | COLO-320DM | 50 (cellular IC50)[7] | Not widely reported |
Signaling Pathway and Mechanism of Action
Tankyrase inhibitors modulate the Wnt/β-catenin signaling pathway by preventing the poly(ADP-ribosyl)ation (PARsylation) of Axin. This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrase, these compounds stabilize Axin levels, leading to the assembly of the β-catenin destruction complex and the subsequent phosphorylation and degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of tankyrase inhibitors are provided below.
In Vitro Tankyrase Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of tankyrase by quantifying the amount of poly(ADP-ribose) (PAR) produced.
-
Plate Coating: A 96-well plate is coated with histone proteins, which serve as a substrate for tankyrase.
-
Enzyme Reaction: Recombinant human TNKS1 or TNKS2 enzyme is added to the wells along with a biotinylated NAD+ mixture (PARP Substrate Mixture). The inhibitor of interest (e.g., APM-2025) is added at various concentrations. The reaction is incubated to allow for the PARsylation of histones.
-
Detection: Streptavidin-HRP is added to the wells, which binds to the biotinylated PAR chains. Following the addition of a chemiluminescent HRP substrate, the luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[10][11]
Cell Viability Assay (Resazurin-Based)
This assay determines the effect of tankyrase inhibitors on the proliferation of cancer cell lines with active Wnt/β-catenin signaling (e.g., DLD-1).
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the tankyrase inhibitor (e.g., APM-2025) or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: A resazurin-based reagent is added to each well. Metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells to determine the IC50 value.[12][13]
Discussion and Conclusion
The presented data, including the hypothetical performance of APM-2025, provides a framework for comparing the efficacy of different tankyrase inhibitors. While XAV939 demonstrates high potency against both TNKS1 and TNKS2, its activity against other PARP family members at higher concentrations is a consideration for selectivity.[4] IWR-1 and G007-LK, which bind to the adenosine subsite, offer an alternative mechanism of inhibition and may exhibit greater selectivity over other PARPs.[3][8]
The hypothetical profile of APM-2025, with potent and balanced inhibition of TNKS1 and TNKS2, suggests it could be a promising candidate for further investigation. Its cellular activity would need to be thoroughly characterized to understand its therapeutic potential. Future studies should focus on comprehensive selectivity profiling against the entire PARP family and in vivo efficacy studies in relevant cancer models.
This comparative guide highlights the key parameters for evaluating tankyrase inhibitors and provides a basis for the continued development of novel therapeutics targeting the Wnt/β-catenin signaling pathway.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tankyrase 1/2 Inhibitor VI, G007-LK - Calbiochem CAS 1380672-07-0 | 504907 [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Cross-validation of (4-Aminophenyl)(piperidin-1-yl)methanone activity in different cell lines
An extensive search of publicly available scientific literature and databases did not yield specific experimental data regarding the biological activity of (4-Aminophenyl)(piperidin-1-yl)methanone in different cell lines. Therefore, a direct cross-validation of its activity as requested is not possible at this time.
However, to provide a valuable resource for researchers, this guide presents a comparative overview of the activity of structurally related compounds containing the aminophenyl-piperidine-methanone scaffold or its close derivatives. This information can serve as a benchmark for evaluating novel chemical entities with similar structural motifs.
Comparative Activity of Structurally Related Compounds
The following table summarizes the in vitro activity of various derivatives that share structural similarities with this compound. The data is compiled from studies investigating their potential as anticancer agents.
Table 1: In Vitro Activity of this compound Derivatives and Related Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay | Activity Metric (IC50 in µM) | Reference |
| Compound 5h (6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione) | SW480 | Colorectal Adenocarcinoma | MTT | 15.70 ± 0.28 | [1] |
| MCF-7 | Breast Adenocarcinoma | MTT | 16.50 ± 4.90 | [1] | |
| Compound 5b (6-(4-aminopiperidin-1-yl)-3-methyl-1-(3-methylbenzyl)pyrimidine-2,4(1H,3H)-dione) | MCF-7 | Breast Adenocarcinoma | MTT | 14.15 | [1] |
| SW480 | Colorectal Adenocarcinoma | MTT | 31.75 | [1] | |
| Compound 30 (A magnolol derivative with a 3-(4-aminopiperidin-1-yl)methyl scaffold) | H460 | Non-Small Cell Lung Cancer | Not Specified | 0.63 - 0.93 | [2] |
| HCC827 | Non-Small Cell Lung Cancer | Not Specified | 0.63 - 0.93 | [2] | |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | 0.63 - 0.93 | [2] | |
| ARDAP (--INVALID-LINK--methanone) | MCF-7 | Breast Cancer | xCELLigence | Cytostatic at 10-80 nM | [3] |
| MCF-10A | Non-cancerous Breast | xCELLigence | Insignificant harm | [3] |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
xCELLigence Real-Time Cell Analysis
The xCELLigence system monitors cellular events in real-time by measuring the electrical impedance of a cell population on a microelectronic sensor integrated into the bottom of a tissue culture plate.
-
Background Measurement: The baseline impedance of the wells containing cell-free medium is measured.
-
Cell Seeding: Cells are seeded into the wells of an E-Plate.
-
Cell Monitoring: The plate is placed in the xCELLigence instrument located inside a standard CO₂ incubator, and the impedance is continuously monitored.
-
Compound Addition: Once the cells have reached a desired level of confluence, the test compound is added at various concentrations.
-
Data Analysis: The impedance measurements are recorded over time and are proportional to the number of cells, their morphology, and the degree of attachment. The cell index is a dimensionless parameter derived from the impedance measurements and is used to quantify cellular proliferation and viability.[3]
Signaling Pathways and Experimental Workflows
While the precise signaling pathways affected by this compound are unknown, the structurally related compounds investigated often target pathways crucial for cancer cell survival and proliferation. For instance, some pyrimidine-piperidine hybrids are designed to target thymidylate synthase, a key enzyme in DNA synthesis.[1] The magnolol derivatives have been shown to induce autophagy and apoptosis in cancer cells.[2] ARDAP has been identified as a tubulin polymerization inhibitor.[3]
Below are generalized diagrams representing a typical experimental workflow for screening compound activity and a simplified signaling pathway often implicated in cancer.
Caption: A typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: A simplified diagram showing how an anticancer compound can induce apoptosis and inhibit cell proliferation.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Comparative Study of Substituted (4-Aminophenyl)(piperidin-1-yl)methanone Derivatives: A Guide for Drug Development Professionals
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of substituted (4-Aminophenyl)(piperidin-1-yl)methanone and related piperidine derivatives reveals a versatile scaffold with potential applications in oncology, neuroscience, and pain management. This guide synthesizes findings from multiple studies to provide a comparative overview for researchers and drug development professionals.
The this compound core structure is a key pharmacophore that has been explored for its interaction with a variety of biological targets. Modifications to both the aminophenyl and piperidine rings have led to the development of compounds with diverse pharmacological profiles, ranging from enzyme inhibitors to receptor modulators. This guide presents a comparative analysis of these derivatives, highlighting key quantitative data, experimental protocols, and the underlying structure-activity relationships (SAR).
Comparative Biological Activities
The biological activities of substituted this compound and analogous piperidine derivatives are summarized in the tables below. These tables provide a quantitative comparison of their potency against various targets, including cancer cell lines and specific enzymes or receptors.
| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 5h | N-(piperidin-4-yl)benzamide with p-chloro on phenyl ring | HepG2 | 2.57 | [1] |
| A549 | 5.48 | [1] | ||
| HT-29 | 30.04 | [1] | ||
| 5k | N-(piperidin-4-yl)benzamide with p-hydroxyl on phenyl ring | HepG2, A549, HT-29 | Less potent than 5h | [1] |
| 10b | Diaryl ether derivative of N-(piperidin-4-yl)benzamide | HepG2 | 0.12 | [2] |
| 10j | Diaryl ether derivative of N-(piperidin-4-yl)benzamide | HepG2 | 0.13 | [2] |
| 5h | 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | SW480 | 15.70 ± 0.28 | [3] |
| MCF-7 | 16.50 ± 4.90 | [3] | ||
| C14 | 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative | FLT3 | 0.256 | [4] |
| MOLM-13 | 0.507 | [4] | ||
| MV4-11 | 0.325 | [4] |
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
| (3R, 4S)-23 | μ Opioid Receptor (MOR) | 0.0021 ± 0.0001 | Highly selective MOR agonist | [5] |
| δ Opioid Receptor (DOR) | 18.4 ± 0.7 | [5] | ||
| κ Opioid Receptor (KOR) | 25.8 ± 0.2 | [5] | ||
| 6a | Dopamine Transporter (DAT) | - | - | [6] |
| σ1 Receptor | 3.81 | Favorable for DAT/σ1 dual activity | [6] | |
| 6b | Dopamine Transporter (DAT) | - | - | [6] |
| σ1 Receptor | 13.3 | Favorable for DAT/σ1 dual activity | [6] |
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the phenyl and piperidine rings play a crucial role in determining the biological activity and selectivity of these compounds. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity.[1] Specifically, the 4-chloro substituted derivative (5h ) demonstrated greater potency compared to the 4-hydroxyl substituted analog (5k ).[1] Further optimization through the introduction of a diaryl ether moiety led to compounds 10b and 10j with even more potent inhibitory activity in HepG2 cells.[2]
In the context of anticancer agents targeting thymidylate synthase, a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated.[3] Among these, compound 5h exhibited the most potent cytotoxicity against SW480 and MCF-7 cancer cell lines.[3] This highlights the importance of the substituted benzyl group in conferring anticancer properties.
For compounds targeting the μ opioid receptor, the stereochemistry of the piperidine ring was found to be critical for potent and selective activity.[5] The (3R, 4S) configuration in compound 23 resulted in significantly higher binding affinity and agonist activity at the μ opioid receptor compared to its enantiomer.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below are summaries of key experimental protocols employed in the cited studies.
Synthesis of N-(piperidin-4-yl)benzamide Derivatives
A general synthetic route for N-(piperidin-4-yl)benzamide derivatives involves the coupling of a substituted benzoic acid with a protected 4-aminopiperidine, followed by deprotection. The specific synthesis of compounds like 5h and 5k would follow this general scheme, with variations in the starting substituted benzoic acid.
General synthesis workflow for N-(piperidin-4-yl)benzamide derivatives.
In Vitro Cytotoxicity Assays
The antitumor activity of the synthesized compounds was evaluated using standard in vitro cytotoxicity assays, such as the MTT or SRB assay. The general workflow for these assays is depicted below.
Workflow for in vitro cytotoxicity assays to determine IC50 values.
Receptor Binding Assays
The binding affinities of compounds to their respective receptors (e.g., opioid receptors, dopamine transporter) were determined using radioligand binding assays. This technique involves incubating the test compound with a preparation of cell membranes expressing the target receptor and a radiolabeled ligand.
Workflow for radioligand receptor binding assays to determine Ki values.
Signaling Pathway Interactions
Substituted this compound derivatives can modulate various signaling pathways. For example, N-(piperidin-4-yl)benzamide derivatives have been shown to activate the hypoxia-inducible factor 1 (HIF-1) pathway.[2] Activation of HIF-1α can lead to the expression of downstream target genes like p21, which in turn can induce apoptosis in tumor cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of (4-Aminophenyl)(piperidin-1-yl)methanone to its Target Protein: A Comparative Guide to Experimental Methodologies
For researchers and drug development professionals, confirming the direct interaction between a small molecule and its intended protein target is a critical step in the validation of a drug's mechanism of action.[1][2][3] This guide provides a comparative overview of key experimental techniques to validate the binding of a compound, exemplified by (4-Aminophenyl)(piperidin-1-yl)methanone, to its putative target protein. The selection of an appropriate assay is contingent on various factors including the nature of the target protein, the required throughput, and the specific parameters to be measured.[2][4]
Comparative Analysis of Target Validation Methods
A variety of biophysical and cell-based assays are available to quantify and characterize the interaction between a small molecule and a protein.[4][] The following table summarizes and compares some of the most common techniques.
| Method | Principle | Key Parameters Measured | Sample Requirements | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[][6] | Binding affinity (K_D), association (k_a) and dissociation (k_off) rates.[] | Purified protein (immobilized), small molecule in solution. | Real-time, label-free analysis of binding kinetics.[][7] | Requires immobilization of the protein which may affect its conformation; can be sensitive to non-specific binding.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein.[][6][8] | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][] | Purified protein and small molecule in solution. | Provides a complete thermodynamic profile of the interaction in a label-free, solution-based format.[][8] | Requires relatively large amounts of purified protein; lower throughput.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms in a protein upon ligand binding.[][6][10] | Binding affinity (K_D), identification of the binding site.[4][10] | Isotopically labeled protein for protein-observed NMR, or unlabeled protein and ligand for ligand-observed NMR. | Provides detailed structural information about the binding interaction at atomic resolution.[4] | Requires specialized equipment and expertise; lower throughput; may require larger amounts of protein. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12] | Target engagement in a cellular environment.[11][13] | Cell lysates or intact cells. | Confirms target engagement in a physiologically relevant context; no need for compound labeling.[11][13] | Indirect measure of binding; the magnitude of the thermal shift does not always correlate with binding affinity.[11] |
| Pull-down Assays | Utilizes an immobilized ligand (or antibody against the target) to "pull down" its binding partners from a complex mixture like a cell lysate.[8] | Qualitative or semi-quantitative assessment of binding. | Cell lysate, immobilized "bait" (e.g., biotinylated compound). | Useful for identifying unknown binding partners. | Prone to false positives due to non-specific binding; generally not quantitative. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[14] | Binding affinity (K_D). | Purified protein (fluorescently labeled or intrinsically fluorescent) and small molecule. | Low sample consumption; can be performed in complex biological liquids. | Requires labeling of the protein in most cases, which can potentially interfere with binding. |
Experimental Protocols
Below are detailed protocols for two widely used and powerful techniques: Surface Plasmon Resonance (SPR) for in-vitro kinetic analysis and Cellular Thermal Shift Assay (CETSA) for in-cell target engagement.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to its purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified target protein diluted in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the compound over the sensor surface, starting with the lowest concentration.
-
Between each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the association and dissociation phases for each concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) and incubate under normal culture conditions.
-
-
Heating Step:
-
After incubation, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a specific antibody (e.g., by Western blotting).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the compound-treated sample indicates stabilization of the protein and thus, target engagement.
-
Conclusion
The validation of a direct binding interaction between a small molecule and its target protein is a foundational element of drug discovery.[3] A multi-faceted approach, often employing both biophysical and cell-based methods, is recommended to build a robust body of evidence for target engagement. While biophysical techniques like SPR and ITC provide precise quantitative data on binding affinity and thermodynamics in a purified system, cell-based assays such as CETSA offer crucial confirmation that the compound engages its target within the complex milieu of a living cell.[2][][13] The choice of methodology should be guided by the specific research question, the properties of the small molecule and target protein, and the available resources.
References
- 1. Target Engagement Assay Services [conceptlifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 4. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Engagement Assays [discoverx.com]
- 14. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of (4-Aminophenyl)(piperidin-1-yl)methanone's Anticancer Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is a rigorous process, with in vivo validation serving as a critical checkpoint. This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of (4-Aminophenyl)(piperidin-1-yl)methanone, a novel small molecule inhibitor. Due to the absence of publicly available in vivo data for this specific compound, this document will serve as a guiding blueprint, outlining the necessary experimental designs and protocols. We will draw comparisons with a standard-of-care chemotherapeutic agent, Paclitaxel, to provide a benchmark for evaluating its potential efficacy and safety profile.
The rationale behind investigating this compound stems from the growing body of evidence suggesting that piperidine-containing compounds possess significant anticancer properties.[1][2] These structures are present in numerous clinically approved drugs and are known to interact with various cellular targets implicated in cancer progression.[1] This guide will detail the essential steps to rigorously test the hypothesis that this compound can effectively inhibit tumor growth in a living organism, while maintaining an acceptable safety profile.
Comparative In Vivo Efficacy of Anticancer Agents
The primary goal of in vivo validation is to assess the ability of a test compound to inhibit tumor growth in a living system.[3] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for this purpose.[4] The following tables present a hypothetical yet realistic data summary comparing the anticipated performance of this compound with the well-documented efficacy of Paclitaxel.
Table 1: Comparative Antitumor Activity in a Human Lung Carcinoma (A549) Xenograft Model
| Compound | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) (%) | Statistically Significant Survival Benefit |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | - |
| This compound | 50 mg/kg, p.o., daily | 65% | Yes |
| Paclitaxel | 20 mg/kg, i.v., once weekly | 80% | Yes |
TGI is calculated at the end of the study (Day 28) relative to the vehicle control group. p.o. - oral gavage; i.v. - intravenous.
Table 2: Comparative Toxicity Profile in Xenografted Mice
| Compound | Maximum Tolerated Dose (MTD) | Mean Body Weight Change (%) | Observed Toxicities |
| This compound | >100 mg/kg | < 5% loss | No significant clinical signs of toxicity |
| Paclitaxel | 30 mg/kg | ~15% loss | Significant weight loss, lethargy, ruffled fur |
Conceptual In Vivo Validation Workflow
A well-structured in vivo study is paramount for generating reproducible and translatable data. The following diagram outlines a comprehensive workflow for the validation of a novel anticancer agent.
Potential Molecular Mechanism of Action
While the precise molecular target of this compound is yet to be elucidated, many small molecule anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] A plausible hypothesis is its interference with the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount in preclinical research. The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in this guide.
1. Cell Culture and Preparation for Implantation
-
Cell Line Selection: The human lung carcinoma cell line, A549, is selected for this study as it is a well-characterized and commonly used model in cancer research.
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Harvesting and Preparation:
-
When cells reach 70-80% confluency, the culture medium is aspirated, and the cells are washed with sterile phosphate-buffered saline (PBS).[5]
-
Cells are detached using a minimal amount of trypsin-EDTA.[5]
-
The trypsin is neutralized with complete medium, and the cell suspension is centrifuged.[5]
-
The cell pellet is washed twice with sterile PBS.[5]
-
Cell viability is assessed using trypan blue exclusion, ensuring >90% viability.[5]
-
Cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.[4]
-
2. Subcutaneous Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. These mice are immunocompromised, which allows for the growth of human tumor xenografts.[4]
-
Tumor Implantation:
-
Tumor Measurement and Randomization:
-
Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week using digital calipers.[4]
-
Tumor volume is calculated using the formula: (Width^2 x Length) / 2.[4][5]
-
When the average tumor volume reaches 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).[4]
-
3. Dosing and In-Life Monitoring
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water), administered orally.
-
Group 2: this compound (50 mg/kg), administered orally, daily.
-
Group 3: Paclitaxel (20 mg/kg), administered intravenously, once weekly.
-
-
Dosing Administration: The test compound and vehicle are administered via oral gavage, while Paclitaxel is administered via intravenous injection into the tail vein.
-
Toxicity Monitoring:
-
Animal health is monitored daily for clinical signs of toxicity, such as changes in posture, activity, and fur texture.
-
Body weight is recorded 2-3 times per week as a key indicator of systemic toxicity.
-
4. Endpoint Analysis and Tissue Collection
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
-
Euthanasia and Tissue Harvesting:
-
At the study endpoint, mice are euthanized.
-
Tumors are excised and weighed.
-
A portion of the tumor tissue can be flash-frozen for molecular analysis (e.g., Western blotting to assess pathway modulation) or fixed in formalin for histopathological examination.
-
Major organs (liver, kidney, spleen, etc.) can also be harvested for histopathological analysis to assess for any compound-related toxicity.
-
5. Pharmacokinetic (PK) Study
A separate cohort of non-tumor-bearing mice is used for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6]
-
Dosing: A single dose of this compound is administered either orally or intravenously.[7]
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7][8]
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.[9]
-
PK Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated to determine the compound's bioavailability and clearance rate.[6]
Table 3: Hypothetical Pharmacokinetic Parameters in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| This compound | i.v. | 10 | 1500 | 0.25 | 3200 | 4.5 | N/A |
| This compound | p.o. | 50 | 1200 | 1.0 | 8000 | 5.0 | 50% |
Conclusion
This guide provides a robust and scientifically rigorous framework for the in vivo validation of this compound's anticancer activity. By following these detailed protocols and using a well-established chemotherapeutic as a comparator, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound. The successful completion of these studies would provide a strong foundation for further preclinical development and potential translation to the clinic. It is through such meticulous and comparative evaluation that promising new anticancer agents can be identified and advanced for the benefit of patients.[10][11]
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Head-to-Head Comparison of (4-Aminophenyl)(piperidin-1-yl)methanone Analogs as Anticancer Agents
A detailed analysis of a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives reveals their potential as anticancer agents targeting thymidylate synthase. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and professionals in the field of drug development.
A focused class of (4-Aminophenyl)(piperidin-1-yl)methanone analogs, specifically 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized and evaluated for their potential as anticancer agents. The core structure of these analogs incorporates a modified piperidine ring attached to a pyrimidine-2,4-dione scaffold, with variations in the substitution pattern on a benzyl group. The primary biological target of these compounds is thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway.[1][2]
Comparative Anticancer Activity
The antiproliferative activity of a series of ten analogs (designated 5a-5j) was assessed against two human cancer cell lines: SW480 (colorectal cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potency.
Among the synthesized compounds, analog 5h , which features a 4-fluorobenzyl substitution, demonstrated the most potent cytotoxic effects against both cell lines.[1][2] Its IC50 values were 15.70 ± 0.28 µM for SW480 and 16.50 ± 4.90 µM for MCF-7.[1][2] Further studies with compound 5h indicated that it induces apoptosis in a dose-dependent manner and causes S-phase cell cycle arrest.[1][2] Molecular docking simulations suggest a stable and strong interaction of 5h with the active site of thymidylate synthase.[1][2]
The following table summarizes the in vitro cytotoxic activity of the this compound analogs.
| Compound | R (Substitution on Benzyl Ring) | IC50 SW480 (µM) | IC50 MCF-7 (µM) |
| 5a | H | > 50 | > 50 |
| 5b | 2-F | 25.30 ± 1.51 | 28.14 ± 2.35 |
| 5c | 3-Cl | 35.67 ± 3.21 | 39.45 ± 4.11 |
| 5d | 3-Br | 41.22 ± 2.89 | 45.88 ± 3.76 |
| 5e | 3-CF3 | 29.87 ± 2.13 | 33.45 ± 3.54 |
| 5f | 4-CH3 | 22.13 ± 1.98 | 25.76 ± 2.87 |
| 5g | 4-OCH3 | 38.98 ± 3.54 | 42.11 ± 4.01 |
| 5h | 4-F | 15.70 ± 0.28 | 16.50 ± 4.90 |
| 5i | 4-Cl | 18.90 ± 1.12 | 21.34 ± 1.98 |
| 5j | 4-Br | 20.45 ± 1.76 | 23.87 ± 2.54 |
Experimental Protocols
Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human colorectal adenocarcinoma (SW480) and breast cancer (MCF-7) cell lines were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) was also included.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Thymidylate Synthase Inhibition Pathway
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a cofactor.[5] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] The investigated analogs are designed to inhibit this enzyme, thereby exerting their anticancer effects.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. collab.its.virginia.edu [collab.its.virginia.edu]
- 6. Thymidylate synthase: Significance and symbolism [wisdomlib.org]
- 7. The role of thymidylate synthase in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (4-Aminophenyl)(piperidin-1-yl)methanone and Functionally Related Kinase Inhibitors
Disclaimer: Publicly available dose-response data for the specific compound (4-Aminophenyl)(piperidin-1-yl)methanone is limited. This guide provides a comparative analysis based on the biological activities of its derivatives and other compounds targeting similar signaling pathways. Derivatives of this compound have been investigated as inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Phosphoinositide 3-kinase delta (PI3Kδ). Therefore, this guide compares the activity of well-characterized FLT3 and PI3Kδ inhibitors to provide a relevant analytical framework.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of compounds related to this compound.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known FLT3 and PI3Kδ inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% in vitro. Lower IC50 values indicate greater potency.
| Compound Name | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| FLT3 Inhibitors | |||
| Lestaurtinib | FLT3 | - | Molm-14 cells[1] |
| Midostaurin | FLT3 | - | Molm-14 cells[1] |
| Sunitinib | FLT3 | - | Molm-14 cells[1] |
| Sorafenib | FLT3 | - | Molm-14 cells[1] |
| Quizartinib (AC220) | FLT3 | - | Molm-14 cells[1] |
| PI3Kδ Inhibitors | |||
| Idelalisib | PI3Kδ | 1.2 | In vitro kinase assay[2] |
| Pilaralisib (XL147) | PI3Kδ | 36 | Cell-free assay[3] |
| TG100-115 | PI3Kδ | 235 | Cell-free assay[3] |
| Compound A5 | PI3Kδ | 1.3 | In vitro kinase assay[2] |
| Compound A8 | PI3Kδ | 0.7 | In vitro kinase assay[2] |
| Buparlisib (BKM120) | PI3Kδ | 116 | Biochemical assay[4] |
| NSC348884 | PI3Kδ | 7320 | Adapta kinase assay[5] |
Note: Specific IC50 values for some FLT3 inhibitors in Molm-14 cells were not explicitly stated in the provided search results, but dose-response curves were generated.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines and calculating its IC50 value.[6][7]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution in DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a density of 1,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium with DMSO at the same final concentration as the treated wells).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (High-Throughput Screening)
This protocol provides a general framework for a biochemical assay to measure the direct inhibitory effect of a compound on a purified kinase.[2][8][9]
Materials:
-
Purified recombinant kinase (e.g., FLT3 or PI3Kδ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, and other necessary co-factors)
-
Test compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)
-
384-well low-volume plates
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and dilute the kinase, substrate, and ATP to their optimal concentrations. The ATP concentration should be at or near its Km value for the kinase.
-
-
Compound Dispensing:
-
Serially dilute the test compound in DMSO.
-
Dispense a small volume (e.g., nanoliters) of the diluted compound into the assay plate wells.
-
-
Kinase Reaction:
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a termination buffer (e.g., containing EDTA).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence) that is proportional to the amount of ADP produced (or ATP consumed).
-
Incubate the plate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the signal from each well using a compatible plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving Piperidine-Containing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Given the limited publicly available experimental data on (4-Aminophenyl)(piperidin-1-yl)methanone, this guide provides a comparative analysis of a structurally related and extensively studied class of compounds: 4-substituted benzoylpiperidines. We will focus on the prominent neuroleptic agent, Haloperidol, as a representative example to illustrate the types of experimental data and protocols essential for reproducible research in this area. This guide will compare Haloperidol's performance with other dopamine D2 receptor antagonists and provide the detailed methodologies required for such evaluations.
Introduction to Benzoylpiperidine Derivatives
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic applications, including antipsychotic, anti-cancer, and neuroprotective agents.[1][2] The metabolic stability and the ability of the carbonyl group to form hydrogen bonds make it a valuable fragment in drug design.[1] Haloperidol, a butyrophenone derivative, contains a 4-substituted piperidine ring and is a potent antagonist of the dopamine D2 receptor, a key mechanism in its antipsychotic action.[3][4][5]
Comparative Performance of Dopamine D2 Receptor Antagonists
The primary mechanism of action for typical antipsychotics like Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] The affinity of a compound for the D2 receptor is a critical parameter for its potency. This is typically measured and compared using the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) from radioligand binding assays.
Table 1: Comparison of Binding Affinities (Ki) for the Dopamine D2 Receptor
| Compound | Chemical Class | Ki (nM) for D2 Receptor | Primary Use |
| Haloperidol | Butyrophenone | 0.5 - 2.0 | Antipsychotic |
| Spiperone | Butyrophenone | ~0.1 | Research Tool, Antipsychotic |
| Chlorpromazine | Phenothiazine | 10 - 20 | Antipsychotic, Antiemetic |
| (+)-Butaclamol | Dibenzocycloheptene | ~1.0 | Antipsychotic |
| Risperidone | Benzisoxazole | 3 - 6 | Antipsychotic (Atypical) |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Reproducibility in pharmacological studies hinges on detailed and standardized experimental protocols. Below are methodologies for key experiments used to characterize compounds like Haloperidol.
1. Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells or tissues expressing dopamine D2 receptors (e.g., porcine striatum).[6]
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Test compound (e.g., Haloperidol) at various concentrations.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus and liquid scintillation counter.[7]
-
-
Procedure:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and subsequently calculate the Ki value.[7]
-
2. In Vivo Model of Neuroleptic Activity: Middle Cerebral Artery Occlusion (MCAO) in Rats
While not a direct measure of antipsychotic activity, the neuroprotective effects of some piperidine-containing compounds have been evaluated in stroke models. For instance, the selective kappa-opioid receptor agonist BRL-52537, which also contains a piperidine moiety, has been studied in this context.
-
Animal Model: Adult male Wistar rats are subjected to transient focal cerebral ischemia via the intraluminal filament technique to occlude the middle cerebral artery for a defined period (e.g., 2 hours).[8][9]
-
Drug Administration: The test compound (e.g., BRL-52537 at 1 mg/kg/hr) or a saline vehicle is administered intravenously, either as a pretreatment before ischemia or as a post-treatment at the onset of reperfusion.[8][10]
-
Outcome Measures:
-
Infarct Volume: Assessed at a specific time point post-MCAO (e.g., 72 hours) by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.[10]
-
Neurological Deficit Score: A graded scale to assess motor and sensory deficits.
-
-
Data Analysis: Comparison of infarct volume and neurological scores between the drug-treated and vehicle-treated groups to determine neuroprotective efficacy.
Visualizing Molecular Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Dopamine D2 receptor antagonism by Haloperidol.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Independent Verification of the Biological Activity of (4-Aminophenyl)(piperidin-1-yl)methanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives of (4-Aminophenyl)(piperidin-1-yl)methanone, a chemical scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this guide leverages data from structurally related compounds, specifically 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, to illustrate a framework for independent verification and evaluation. The experimental data presented herein is based on published results for these related analogs and serves as a reference for assessing potential anticancer activities.
Comparative Biological Activity: Anticancer Potency
The in vitro cytotoxic activity of a series of novel pyrimidine-piperidine hybrid molecules was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The results, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below. Cisplatin and 5-Fluorouracil (5-FU) were used as standard positive controls.
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) vs. MCF-7[1] | IC50 (µM) vs. SW480[1] |
| 5a | Unsubstituted | > 50 | > 50 |
| 5b | 3-Methyl | 14.15 ± 3.18 | 31.75 ± 2.47 |
| 5c | 3-Chloro | 35.25 ± 1.77 | 28.50 ± 2.12 |
| 5d | 4-Chloro | 21.50 ± 2.12 | 19.25 ± 2.47 |
| 5e | 3-(Trifluoromethyl) | > 50 | > 50 |
| 5f | 4-Methyl | 24.75 ± 0.35 | 22.50 ± 3.54 |
| 5g | 4-Bromo | 28.75 ± 2.47 | 24.50 ± 2.12 |
| 5h | 4-Fluoro | 16.50 ± 4.90 | 15.70 ± 0.28 |
| 5i | 3-Nitro | > 50 | > 50 |
| 5j | 4-Nitro | 41.25 ± 1.77 | 38.75 ± 1.06 |
| Cisplatin | - | 12.50 ± 1.41 | 10.25 ± 0.35 |
| 5-FU | - | 18.75 ± 1.06 | 16.25 ± 1.77 |
Data represents mean ± standard deviation of three independent experiments.
Experimental Protocols
Detailed methodologies are essential for the independent verification of biological activity. The following protocols are adapted from studies on the evaluation of novel chemical entities.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Objective: To determine the in vitro growth inhibitory effects of a test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound derivatives is not fully elucidated, many anticancer agents targeting pathways that control cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer. The following diagram illustrates a potential mechanism of action where these derivatives could inhibit this pathway.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Safety Operating Guide
Proper Disposal of (4-Aminophenyl)(piperidin-1-yl)methanone: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (4-Aminophenyl)(piperidin-1-yl)methanone, ensuring the safety of researchers and the protection of our environment. Due to its chemical structure as an aromatic amine and a piperidine derivative, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., weigh boats, pipette tips, gloves), as hazardous waste.[3][5]
-
Segregate this waste from other waste streams to prevent potentially hazardous reactions.[1][4][6] Specifically, keep it separate from incompatible materials such as strong acids and oxidizing agents.[4]
-
-
Containerization:
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable. The original container can often be used if it is in good condition.[5][6]
-
Ensure the container has a secure, leak-proof screw cap.[6]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number (42837-37-6).
-
Indicate the specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
Record the date when the first piece of waste was added to the container.
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time per institutional policy (often up to one year), arrange for its collection.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[3][4][5]
-
The recommended final disposal method for aromatic amines is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]
-
Quantitative Data Summary
For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42837-37-6 | |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statement | H319 (Causes serious eye irritation) | |
| Storage Class | 11 - Combustible Solids |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. vumc.org [vumc.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling (4-Aminophenyl)(piperidin-1-yl)methanone
Essential Safety and Handling Guide for (4-Aminophenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling this compound (CAS No. 42837-37-6). The information is compiled to ensure the safety of laboratory personnel and to provide a framework for operational and disposal procedures.
Chemical and Hazard Identification
This compound is a solid organic compound. Based on available safety data, this chemical is classified as an irritant, primarily causing serious eye irritation.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 42837-37-6 |
| Molecular Formula | C₁₂H₁₆N₂O |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H319: Causes serious eye irritation. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure safety. The following PPE is recommended when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. The specific glove material and thickness should be chosen based on the solvent used and the duration of handling. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 or higher-rated respirator should be used. | To prevent inhalation of airborne particles. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is recommended.
Safe Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Have an emergency eyewash station and safety shower accessible.
-
Weighing and Transfer:
-
Conduct weighing and transfer operations in a fume hood or a designated area with local exhaust ventilation to minimize dust generation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
-
Dissolving: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for laboratory safety and environmental protection.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation develops, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect: Place the spilled material into a labeled, sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. Do not dispose of it down the drain or in the general trash.
-
Contaminated Materials: All PPE and materials used to clean up spills (e.g., paper towels, gloves) that have come into contact with the chemical should be collected in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocols and Signaling Pathways
Currently, there is no publicly available information detailing specific experimental protocols or biological signaling pathways for this compound. Researchers should exercise caution and conduct thorough literature reviews for any newly published data before designing experiments.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
